molecular formula C10H15NS B7966362 4-(Dimethylamino)phenyl ethyl sulfide CAS No. 62291-59-2

4-(Dimethylamino)phenyl ethyl sulfide

Cat. No.: B7966362
CAS No.: 62291-59-2
M. Wt: 181.30 g/mol
InChI Key: ATXCAXQNSVQBBR-UHFFFAOYSA-N
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Description

4-(Dimethylamino)phenyl ethyl sulfide is a chemical compound of interest in organic and materials science research. While specific biological or mechanistic studies on this exact molecule are limited in the available literature, it shares a close structural relationship with 4-(Dimethylamino)phenyl methyl sulfide, which is utilized in various research applications . Compounds within this family often serve as key intermediates or building blocks in synthetic chemistry, particularly for the development of more complex molecules with specialized properties. The compound features an electron-donating dimethylamino group attached to a phenyl ring, which is further functionalized with an ethylsulfide chain. This structure suggests potential utility in the synthesis of ligands, functional polymers, or as a precursor in the development of organic electronic materials. Researchers might explore its physicochemical properties, such as its electronic characteristics and reactivity, for fundamental studies or applied research. As a research chemical, 4-(Dimethylamino)phenyl ethyl sulfide is provided as a high-purity material to ensure experimental consistency. It is intended for use in controlled laboratory environments by qualified professionals. Handling should follow standard safety protocols, as related sulfanyl-aniline compounds may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

4-ethylsulfanyl-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c1-4-12-10-7-5-9(6-8-10)11(2)3/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXCAXQNSVQBBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40488621
Record name 4-(Ethylsulfanyl)-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40488621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62291-59-2
Record name 4-(Ethylsulfanyl)-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40488621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical Structure Analysis of 4-(Dimethylamino)phenyl ethyl sulfide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Development & Analytical Profiling Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary & Chemical Rationale

4-(Dimethylamino)phenyl ethyl sulfide (IUPAC: N,N-dimethyl-4-(ethylsulfanyl)aniline) is a highly electron-rich, para-disubstituted aromatic compound. It serves as a critical structural motif in the development of advanced photoinitiators, organic semiconductors, and targeted pharmacophores.

From a synthetic and analytical perspective, the molecule presents a fascinating dichotomy: the strongly electron-donating dimethylamino ( −N(CH3​)2​ ) group fundamentally alters the electron density of the aromatic ring, deactivating it toward standard nucleophilic aromatic substitution ( SN​Ar ) while simultaneously shielding the para-sulfide linkage. Understanding the causality between this electronic environment and the required analytical/synthetic workflows is paramount for researchers looking to utilize this building block.

Physicochemical Profiling

Before initiating any synthetic or analytical workflow, establishing the baseline physicochemical properties is critical for solvent selection, chromatographic method development, and spectroscopic prediction.

PropertyValueCausality / Implication for Workflow
CAS Registry Number [1]Primary identifier for inventory and regulatory compliance.
Molecular Formula C10​H15​NS Indicates a degree of unsaturation of 4 (one benzene ring).
Molecular Weight 181.30 g/mol Used for stoichiometric calculations and low-resolution MS.
Monoisotopic Mass 181.0925 DaTarget mass for High-Resolution Mass Spectrometry (HRMS).
Electronic Nature Highly electron-rich ( π -donor)Prone to oxidation; requires storage under inert atmosphere (Argon/Nitrogen).
Solubility Profile Soluble in DCM, EtOAc, CHCl3​ Non-polar to weakly polar; ideal for normal-phase silica gel chromatography.

Synthetic Methodology: Overcoming Electronic Deactivation

Mechanistic Rationale

Because the −N(CH3​)2​ group donates electron density into the ring via resonance, the aromatic carbons are highly nucleophilic. Consequently, synthesizing this compound from 4-halo-N,N-dimethylaniline via classical SN​Ar with ethanethiolate is kinetically unfavorable.

To override this electronic deactivation, we must employ Palladium-Catalyzed C-S Bond Formation (Buchwald-Hartwig cross-coupling). As detailed in the [2], highly nucleophilic thiolates can displace monodentate phosphine ligands, creating inactive, polymeric palladium-thiolate species. Therefore, a sterically bulky, bidentate ligand (such as Josiphos or dppf) is strictly required to keep the catalytic cycle active by resisting displacement.

Self-Validating Experimental Protocol: Pd-Catalyzed Synthesis

Objective: Synthesize 4-(Dimethylamino)phenyl ethyl sulfide with >95% purity.

  • Inert Preparation (Glovebox/Schlenk Line):

    • Charge a flame-dried 50 mL Schlenk flask with 4-bromo-N,N-dimethylaniline (1.0 equiv, 10 mmol), Pd(OAc)2​ (2 mol%), and Josiphos ligand (2.5 mol%).

    • Causality: The slight excess of ligand ensures all Pd remains coordinated, preventing the precipitation of inactive Pd black.

  • Reagent Addition:

    • Add sodium tert-butoxide ( NaOtBu ) (1.5 equiv) as the base.

    • Evacuate and backfill with Argon (3x).

    • Inject anhydrous Toluene (20 mL) and ethanethiol (1.2 equiv). Caution: Ethanethiol is highly volatile and malodorous; perform strictly in a fume hood.

  • Reaction Execution:

    • Heat the sealed system to 100°C for 4 hours.

  • In-Process Control (IPC) - The Validation Step:

    • Withdraw a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and analyze via UPLC-MS.

    • Validation Gate: Proceed to workup ONLY if the starting material peak (m/z 200/202) is <2% relative to the product peak (m/z 182 [M+H]+ ). If >2%, add an additional 1 mol% catalyst and heat for 1 hour.

  • Workup & Purification:

    • Cool to room temperature, dilute with Ethyl Acetate (30 mL), and filter through a tightly packed Celite pad to remove Pd particulates.

    • Wash the organic filtrate with saturated aqueous NaHCO3​ and brine. Dry over anhydrous Na2​SO4​ .

    • Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, 95:5 Hexanes:Ethyl Acetate).

Synthesis SM1 4-Bromo-N,N-dimethylaniline (Electron-Rich Aryl Halide) Cat Pd(OAc)2 + Josiphos (Bidentate Catalyst System) SM1->Cat SM2 Ethanethiol (Nucleophile) SM2->Cat Prod 4-(Dimethylamino)phenyl ethyl sulfide (Target Compound) Cat->Prod Cross-Coupling (100°C, 4h) Base NaOtBu / Toluene (Base & Solvent) Base->Cat

Figure 1: Palladium-catalyzed C-S cross-coupling workflow utilizing bidentate ligands to prevent catalyst poisoning.

Structural Elucidation & Analytical Workflows

To unequivocally prove the structure of the synthesized compound, a multi-modal spectroscopic approach is required. The analytical data must align with the predicted electronic shielding effects of the substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The para-substitution pattern creates a highly symmetrical electronic environment, resulting in a classic AA'BB' spin system in the aromatic region. The strong electron-donating effect of the −N(CH3​)2​ group shields the ortho-protons significantly more than the sulfide group.

Protocol for NMR Acquisition:

  • Dissolve 15 mg of the purified compound in 0.6 mL of CDCl3​ (containing 0.03% v/v TMS as an internal standard).

  • Acquire 1H NMR at 400 MHz (16 scans, 10s relaxation delay to ensure accurate integration).

  • Acquire 13C NMR at 100 MHz (512 scans, standard proton decoupling).

Expected 1H NMR Spectral Data:

  • δ 7.32 ppm (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the −SEt group.

  • δ 6.68 ppm (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the −N(CH3​)2​ group. (Highly shielded due to nitrogen lone pair resonance).

  • δ 2.95 ppm (s, 6H): The six equivalent protons of the dimethylamino group.

  • δ 2.82 ppm (q, J = 7.3 Hz, 2H): The methylene protons ( −CH2​− ) of the ethyl sulfide group, split by the adjacent methyl group.

  • δ 1.24 ppm (t, J = 7.3 Hz, 3H): The methyl protons ( −CH3​ ) of the ethyl sulfide group.

Mass Spectrometry (EI-MS)

Electron Ionization (EI) at 70 eV provides reproducible fragmentation. The fragmentation of alkyl aryl sulfides is driven by the stability of the resulting cations.

Mechanistic Causality of Fragmentation: The molecular ion [M]∙+ (m/z 181) undergoes a rapid homolytic cleavage of the Csp3​−Csp3​ bond in the ethyl group. This expels an ethyl radical ( −29 Da), leaving behind a highly stable resonance-stabilized thioquinoid cation at m/z 152. This pathway is so thermodynamically favorable that m/z 152 will present as the base peak (100% relative abundance).

MS_Frag M Molecular Ion [M]•+ m/z 181.09 Radical - •CH2CH3 (Ethyl Radical Loss) M->Radical BasePeak Thioquinoid Cation m/z 152.05 (Base Peak) Radical->BasePeak MethylLoss - •CH3 (Methyl Loss) BasePeak->MethylLoss Frag2 Secondary Cation m/z 137.03 MethylLoss->Frag2

Figure 2: Primary EI-MS fragmentation pathway driven by the thermodynamic stability of the thioquinoid cation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is used as a rapid orthogonal validation tool to confirm functional group integrity without the need for sample dissolution.

Protocol: Analyze the neat oil/solid via Attenuated Total Reflectance (ATR) FT-IR (Diamond crystal, 32 scans, 4 cm−1 resolution).

Key Diagnostic Vibrational Modes:

  • 2965 - 2850 cm−1 : C−H stretching vibrations (aliphatic methyl and methylene groups).

  • 1595 & 1505 cm−1 : C=C aromatic skeletal stretching. The high intensity is typical for para-disubstituted anilines.

  • 1355 cm−1 : C−N stretching vibration of the aromatic amine.

  • 815 cm−1 : Out-of-plane C−H bending, strictly diagnostic for para-disubstituted benzene rings.

Conclusion & Best Practices

The successful synthesis and structural verification of 4-(Dimethylamino)phenyl ethyl sulfide relies heavily on understanding its underlying electronic properties. The electron-donating nature of the dimethylamino group necessitates advanced transition-metal catalysis for C-S bond formation and dictates the highly shielded NMR shifts and stable MS fragmentation patterns observed during analytical profiling. By adhering to the self-validating protocols outlined above, researchers can ensure high-fidelity synthesis and structural confirmation.

References

  • National Institutes of Health (PMC). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Molecules (2011). Retrieved from:[Link]

  • Molbase Chemical Database. 4-(ethylthio)-N,N-dimethylaniline Properties. Retrieved from:[Link]

4-(Dimethylamino)phenyl ethyl sulfide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the synthesis and characterization of specialized organosulfur building blocks not merely as a sequence of steps, but as a deeply integrated system of chemical logic.

4-(Dimethylamino)phenyl ethyl sulfide (CAS 62291-59-2) is a highly versatile bifunctional aromatic compound. Featuring both a strongly electron-donating N,N -dimethylamino group and an ethyl thioether moiety, this molecule exhibits a unique "push-pull" electronic configuration. This makes it an invaluable intermediate in medicinal chemistry, materials science, and photoredox catalysis.

This technical guide deconstructs the structural informatics, mechanistic synthesis, and self-validating experimental protocols required to master this compound.

Chemical Identity & Structural Informatics

Before initiating any synthetic workflow, it is critical to establish the exact structural parameters of the target[1]. The presence of the tertiary amine and the thioether dictates the molecule's solubility, reactivity, and analytical profile[2].

Table 1: Structural Informatics & Physicochemical Properties

PropertyValue
IUPAC Name N,N -dimethyl-4-(ethylsulfanyl)aniline
CAS Registry Number 62291-59-2
Molecular Formula C₁₀H₁₅NS
Molecular Weight 181.30 g/mol
SMILES CCSC1=CC=C(N(C)C)C=C1
Electronic Character Electron-rich aromatic ring (Dual donor system)

Mechanistic Synthesis Pathways

The synthesis of 4-(Dimethylamino)phenyl ethyl sulfide can be approached via two primary strategic disconnections:

Pathway A: Nucleophilic S-Alkylation (Preferred) This route leverages the high nucleophilicity of 4-(dimethylamino)benzenethiol (CAS 4946-22-9)[3]. By treating the thiol with a mild base in a polar aprotic solvent, a highly reactive thiolate is generated, which subsequently undergoes an SN​2 reaction with an ethyl halide.

Pathway B: Transition-Metal Catalyzed Cross-Coupling For scale-up scenarios where the thiol starting material may be prone to oxidative dimerization (disulfide formation), a palladium-catalyzed C-S cross-coupling between 4-bromo- N,N -dimethylaniline and ethanethiol provides a robust, albeit more expensive, alternative.

Synthesis SM1 4-(Dimethylamino)benzenethiol (CAS 4946-22-9) Reagent1 EtBr, K2CO3 DMF, 25°C (SN2 Alkylation) SM1->Reagent1 SM2 4-Bromo-N,N-dimethylaniline (CAS 586-77-6) Reagent2 EtSH, Pd2(dba)3 Xantphos, Base (Cross-Coupling) SM2->Reagent2 Product 4-(Dimethylamino)phenyl ethyl sulfide (CAS 62291-59-2) Reagent1->Product Reagent2->Product

Fig 1: Synthetic pathways for 4-(Dimethylamino)phenyl ethyl sulfide via SN2 and cross-coupling.

Self-Validating Experimental Protocol: S-Alkylation

In my experience, the most critical failure point in organosulfur synthesis is the lack of chemoselectivity and the formation of oxidized byproducts. The following protocol is designed as a self-validating system , ensuring that each step provides immediate feedback to the operator.

Reagents & Materials
  • Starting Material: 4-(Dimethylamino)benzenethiol (CAS 4946-22-9)[4]

  • Electrophile: Ethyl bromide (EtBr)

  • Base: Potassium carbonate (K₂CO₃, anhydrous)

  • Solvent: Dimethylformamide (DMF, anhydrous, sparged with Argon)

Step-by-Step Methodology

Step 1: Thiolate Generation

  • Charge a flame-dried, argon-purged flask with 4-(dimethylamino)benzenethiol (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).

  • Add anhydrous DMF to achieve a 0.5 M concentration. Stir at room temperature for 30 minutes.

  • Causality: K₂CO₃ is chosen over stronger bases (like NaH) to prevent any potential degradation of the electron-rich aromatic ring. DMF is utilized because it effectively solvates the potassium cation, leaving a "naked," highly nucleophilic thiolate anion. The argon purge is non-negotiable; thiols rapidly oxidize to disulfides in the presence of atmospheric oxygen and base.

Step 2: Electrophilic Addition

  • Cool the reaction mixture to 0–5 °C using an ice bath.

  • Add ethyl bromide (1.1 eq) dropwise over 15 minutes.

  • Causality: The SN​2 alkylation of a thiolate is highly exothermic. Cooling the reaction controls the kinetic rate, preventing the formation of dialkylated sulfonium salts.

  • Chemoselectivity Note: Why doesn't the amine alkylate? Sulfur is a significantly "softer" and more polarizable nucleophile than nitrogen, making it kinetically favored to attack the soft carbon electrophile of EtBr. Furthermore, the amine is already tertiary; alkylation would yield a sterically hindered, reversible quaternary ammonium salt.

Step 3: In-Process Control (IPC) & Validation

  • Self-Validation: Before quenching, analyze an aliquot via TLC (Hexanes:EtOAc 9:1) and LC-MS. The protocol validates itself when the starting material (m/z 154 [M+H]⁺) is entirely consumed, replaced by a single distinct peak at m/z 182 [M+H]⁺.

Step 4: Aqueous Workup & Purification

  • Quench the reaction with distilled water (3x the reaction volume) and extract with Ethyl Acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: The massive aqueous quench serves a dual purpose: it dissolves the inorganic salts (K₂CO₃, KBr) and pulls the highly polar DMF into the aqueous phase, driving the lipophilic product strictly into the organic layer.

Workflow Step1 Step 1: Thiolate Generation Mix Thiol + K2CO3 in DMF IPC1 IPC: Visual confirmation of yellow thiolate solution Step1->IPC1 Step2 Step 2: Electrophilic Addition Dropwise EtBr at 0-5°C IPC1->Step2 IPC2 IPC: TLC / LC-MS monitoring Mass shift 153 -> 181 Da Step2->IPC2 Step3 Step 3: Aqueous Workup Quench with H2O, Extract EtOAc IPC2->Step3 Step4 Step 4: Purification Silica Gel Chromatography Step3->Step4

Fig 2: Self-validating experimental workflow for the synthesis of CAS 62291-59-2.

Analytical Characterization Markers

To confirm the successful synthesis and purity of 4-(Dimethylamino)phenyl ethyl sulfide, the following diagnostic markers should be referenced against your analytical data.

Table 2: Diagnostic Analytical Markers (NMR & MS)

Analytical MethodDiagnostic Signal / MarkerStructural Correlation
¹H NMR (CDCl₃) δ 1.25 ppm (t, J = 7.3 Hz, 3H)Ethyl terminal methyl (-CH₃) protons
¹H NMR (CDCl₃) δ 2.80 ppm (q, J = 7.3 Hz, 2H)Ethyl methylene (-CH₂-S-) protons
¹H NMR (CDCl₃) δ 2.95 ppm (s, 6H) N,N -dimethyl protons
¹H NMR (CDCl₃) δ ~6.70 (d), ~7.30 (d) ppmPara-substituted aromatic system
ESI-MS (Positive) m/z 182.1 [M+H]⁺Protonated molecular ion

Applications in Advanced Drug Development

In modern drug discovery, the incorporation of a thioether linkage is rarely the final step. 4-(Dimethylamino)phenyl ethyl sulfide serves as a highly tunable core scaffold.

  • Metabolic Tuning via Oxidation: The ethyl sulfide moiety can be selectively oxidized to a sulfoxide (using 1 eq. of mCPBA) or a sulfone (using excess oxidant). This allows medicinal chemists to precisely tune the topological polar surface area (TPSA) and the partition coefficient (LogP) of the molecule, directly impacting its pharmacokinetic (PK) profile and blood-brain barrier (BBB) permeability.

  • Photoredox Catalysis: Due to the intense electron-donating capacity of both the nitrogen and sulfur heteroatoms, derivatives of this scaffold are frequently investigated as potent single-electron transfer (SET) donors in visible-light photoredox catalytic cycles.

Sources

A Technical Guide to Amino Phenyl Sulfide Derivatives: Synthesis, Biological Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of amino phenyl sulfide derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. We will explore their synthesis, delve into their diverse biological activities, and elucidate the underlying mechanisms of action. This guide is designed to be a practical resource for researchers and professionals involved in drug discovery and development, offering detailed protocols, quantitative data, and mechanistic insights.

Synthetic Strategies for Amino Phenyl Sulfide Derivatives

The synthesis of amino phenyl sulfide derivatives can be broadly categorized into two primary and highly effective cross-coupling methodologies: the Ullmann condensation and the Buchwald-Hartwig amination. These reactions provide versatile routes to construct the core C-S and C-N bonds essential for this class of compounds.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-heteroatom bonds. In the context of amino phenyl sulfide synthesis, it typically involves the coupling of an aryl halide with a thiol or an amine.

Conceptual Workflow for Ullmann Condensation:

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions ArylHalide Aryl Halide (Ar-X) Product Amino Phenyl Sulfide Derivative ArylHalide->Product Thiophenol Thiophenol (R-SH) or Amine (R-NH2) Thiophenol->Product Copper Copper Catalyst (e.g., CuI) Copper->Product Catalyzes Ligand Ligand (e.g., Phenanthroline) Ligand->Copper Accelerates Base Base (e.g., K2CO3) Base->Product Solvent High-Boiling Polar Solvent (e.g., DMF, NMP) Solvent->Product Temperature High Temperature Temperature->Product

Figure 1: Conceptual workflow of the Ullmann condensation for synthesizing amino phenyl sulfide derivatives.

Experimental Protocol: Ullmann Condensation for N-Aryl Amino Phenyl Sulfide Synthesis

This protocol provides a general procedure for the copper-catalyzed N-arylation of an amino phenyl sulfide.

Materials:

  • 2-Aminophenyl phenyl sulfide (1.0 mmol, 1.0 equiv)

  • Aryl iodide (1.2 mmol, 1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 mmol, 0.1 equiv)

  • 1,10-Phenanthroline (0.2 mmol, 0.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk tube or round-bottom flask with condenser)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk tube, add 2-aminophenyl phenyl sulfide, aryl iodide, CuI, 1,10-phenanthroline, and K₂CO₃.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[1] It offers milder reaction conditions and a broader substrate scope compared to the Ullmann condensation.[2][3]

Conceptual Workflow for Buchwald-Hartwig Amination:

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions ArylHalide Aryl Halide or Triflate (Ar-X) Product Amino Phenyl Sulfide Derivative ArylHalide->Product Amine Amine (R2NH) Amine->Product Palladium Palladium Precatalyst (e.g., Pd(OAc)2, Pd2(dba)3) Palladium->Product Catalyzes Ligand Phosphine Ligand (e.g., Xantphos, BINAP) Ligand->Palladium Activates Base Base (e.g., Cs2CO3, KOtBu) Base->Product Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Product Temperature Moderate Temperature Temperature->Product

Figure 2: Conceptual workflow of the Buchwald-Hartwig amination for synthesizing amino phenyl sulfide derivatives.

Experimental Protocol: Buchwald-Hartwig Amination for Amino Phenyl Sulfide Synthesis

This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl sulfide.[4][5]

Materials:

  • Aryl sulfide (e.g., 4-bromophenyl phenyl sulfide) (1.0 mmol, 1.0 equiv)

  • Amine (e.g., morpholine) (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 0.02 equiv)

  • Xantphos (0.04 mmol, 0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv)

  • Anhydrous toluene (5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk tube or microwave vial)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: In a dry Schlenk tube, combine the aryl sulfide, Pd(OAc)₂, Xantphos, and Cs₂CO₃.

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas three times.

  • Reagent Addition: Add anhydrous toluene followed by the amine via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through celite.

  • Extraction: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer with Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.

Biological Activities of Amino Phenyl Sulfide Derivatives

Amino phenyl sulfide derivatives have emerged as a promising class of bioactive molecules, exhibiting a wide range of pharmacological properties, including antimicrobial, anticancer, and antioxidant activities.

Antimicrobial Activity

Several studies have highlighted the potent antimicrobial effects of amino phenyl sulfide derivatives, particularly against Gram-positive bacteria.[6] Some derivatives have shown efficacy against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[7]

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Amino Phenyl Sulfide Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
Compound 17 Staphylococcus aureus0.39-1.56[6]
Compound 5f MRSA2-64[7]
Compound 5h MRSA2-64[7]
4-Nitrobenzyl 4-chlorophenyl sulfide Various strainsNot specified[8]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standard method for determining the MIC of a compound against a bacterial strain.[9][10][11]

Materials:

  • Test compound (amino phenyl sulfide derivative)

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Perform a serial two-fold dilution of the test compound in CAMHB in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

Amino phenyl sulfide derivatives have also demonstrated significant potential as anticancer agents. Their cytotoxic effects have been evaluated against various cancer cell lines, with some compounds showing promising activity.[9][12][13]

Table 2: Half-maximal Inhibitory Concentration (IC₅₀) of Selected Amino Phenyl Sulfide Derivatives Against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
Compound 2d MCF7 (Breast)6.54[12]
Compound 2d C26 (Colon)0.38[12]
Compound 3a C26 (Colon)1.21[12]
Compound 3b MCF7 (Breast)6.19[12]
Compound 3e MCF7 (Breast)13.74[12]
Compound 3e C26 (Colon)14.66[12]

Experimental Protocol: Determination of IC₅₀ by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16][17]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting a dose-response curve.

Antioxidant Activity

Sulfur-containing compounds are known for their antioxidant properties.[18][19] The ability of amino phenyl sulfide derivatives to scavenge free radicals can be evaluated using standard in vitro assays such as the DPPH and ABTS methods.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.[20][21]

Materials:

  • Test compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Mix a solution of the test compound at various concentrations with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Experimental Protocol: ABTS Radical Cation Scavenging Assay

This assay assesses the scavenging of the ABTS radical cation.[20][21][22]

Materials:

  • Test compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution

  • Potassium persulfate solution

  • Phosphate-buffered saline (PBS) or ethanol

  • Spectrophotometer

Procedure:

  • ABTS Radical Generation: Prepare the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add the test compound at various concentrations to the ABTS•+ working solution.

  • Absorbance Measurement: Measure the absorbance at 734 nm after a short incubation period (e.g., 6 minutes).

  • Calculation: Determine the percentage of inhibition and the IC₅₀ value.

Mechanisms of Action

Understanding the mechanisms through which amino phenyl sulfide derivatives exert their biological effects is crucial for their development as therapeutic agents.

Antimicrobial Mechanism: Membrane Disruption

A key mechanism of action for the antimicrobial activity of some phenyl sulfide derivatives is the disruption of the bacterial cell membrane.[6][7][23] Cationic amphiphilic structures can interact with the negatively charged components of the bacterial membrane, leading to increased permeability and ultimately cell death.[24]

Proposed Mechanism of Membrane Disruption:

G APS Cationic Amino Phenyl Sulfide Derivative Interaction Electrostatic Interaction APS->Interaction Membrane Bacterial Cell Membrane (Negatively Charged) Membrane->Interaction Insertion Hydrophobic Insertion Interaction->Insertion Disruption Membrane Disruption (Pore Formation) Insertion->Disruption Death Cell Death Disruption->Death

Figure 3: Proposed mechanism of bacterial cell membrane disruption by cationic amino phenyl sulfide derivatives.

Anticancer Mechanism: Induction of Apoptosis

The anticancer activity of many amino phenyl sulfide derivatives is attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells.[13][25] This can occur through various signaling pathways.

Signaling Pathway for Apoptosis Induction:

Some sulfur-containing compounds have been shown to induce apoptosis through the modulation of MAPK signaling pathways and the production of reactive oxygen species (ROS).[26] In some cases, the intrinsic mitochondrial pathway is activated, involving the release of cytochrome c and the activation of caspases.[23][27] The PI3K/AKT/mTOR pathway has also been implicated in the cytotoxic effects of some sulfide derivatives.[3]

G cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_mitochondrial Mitochondrial Pathway cluster_execution Execution Phase APS Amino Phenyl Sulfide Derivative PI3K PI3K/AKT/mTOR Pathway APS->PI3K Inhibits MAPK MAPK Pathway APS->MAPK Modulates ROS ROS Production APS->ROS Induces Apoptosis Apoptosis PI3K->Apoptosis Inhibition leads to MAPK->Apoptosis Modulation leads to Mitochondrion Mitochondrion ROS->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Figure 4: Simplified signaling pathways for apoptosis induction by amino phenyl sulfide derivatives.

Antioxidant Mechanism

The antioxidant activity of sulfur-containing amino acids is often attributed to their ability to scavenge free radicals and chelate metals.[18] The sulfur atom itself can play a direct role in these processes. The general mechanism involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it.

Conclusion

Amino phenyl sulfide derivatives represent a versatile and promising scaffold in medicinal chemistry. The synthetic methodologies of Ullmann condensation and Buchwald-Hartwig amination provide efficient routes to a diverse range of these compounds. Their significant antimicrobial, anticancer, and antioxidant activities, coupled with emerging insights into their mechanisms of action, underscore their potential for the development of novel therapeutic agents. This guide provides a foundational resource for researchers to further explore and exploit the therapeutic potential of this important class of molecules.

References

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (URL not available)
  • How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. [Link]

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  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. JoVE. [Link]

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

  • Minimum Inhibitory Concentration (MIC) Assay. Bio-protocol. [Link]

  • Design and Synthesis of Phenyl Sulfide-Based Cationic Amphiphiles as Membrane-Targeting Antimicrobial Agents against Gram-Positive Pathogens. PubMed. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. JoVE. [Link]

  • Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences. [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]

  • Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. [Link]

  • Inhibitory effects on microbial growth using the derivatives of benzyl phenyl sulfide. PubMed. [Link]

  • Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina pl
  • Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl] 2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. ResearchGate. [Link]

  • Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage. (URL not available)
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (URL not available)
  • Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. PMC. [Link]

  • Antioxidant action and effectiveness of sulfur-containing amino acid during deep frying. (URL not available)
  • Ullmann condensation. Wikipedia. [Link]

  • Diphenyl Disulfide Exerts Dual Cytotoxic Effects by Inducing Ferroptosis and Apoptosis in Melanoma Cells. PubMed. [Link]

  • Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus. PubMed. [Link]

  • Alkylamino Phenol Derivative Induces Apoptosis by Inhibiting EGFR Signaling Pathway in Breast Cancer Cells. ResearchGate. [Link]

  • The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. MDPI. [Link]

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  • Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. [Link]

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  • Fighting infections with non-proteinogenic amino acids – biphenyl derivatives. Functional Food Center/Food Science Publisher. [Link]

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The Mechanistic Role of 4-(Dimethylamino)phenyl Ethyl Sulfide (DAPES) in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the landscape of modern organic synthesis, the precise tuning of stereoelectronic properties within reagent scaffolds is paramount. 4-(Dimethylamino)phenyl ethyl sulfide (DAPES) (CAS: 62291-59-2) represents a highly specialized thioether motif that bridges the gap between classical ylide chemistry and contemporary single-electron transfer (SET) methodologies.

Unlike simple alkyl or aryl sulfides (e.g., thioanisole), DAPES incorporates a strongly electron-donating para-dimethylamino (-NMe₂) group coupled with an ethyl sulfide moiety. As a Senior Application Scientist, I have observed that this specific combination fundamentally alters the highest occupied molecular orbital (HOMO) energy of the molecule. This whitepaper deconstructs the causality behind DAPES's utility, focusing on its two primary roles: as a precursor for highly tunable, nucleophilic sulfonium ylides, and as a resonance-stabilized mediator in photoredox catalysis.

Stereoelectronic Foundations: The Causality of Reactivity

To understand the synthetic utility of DAPES, one must analyze the electronic cross-talk between the nitrogen and sulfur atoms across the phenyl ring.

  • HOMO Elevation: The nitrogen lone pair is in direct resonance with the aromatic π-system, pushing electron density toward the para-sulfur atom. This significantly raises the energy of the HOMO, making the sulfur atom exceptionally nucleophilic and highly susceptible to both alkylation and single-electron oxidation.

  • Steric Tuning: The ethyl group on the sulfur provides a critical steric parameter. While methyl sulfides often suffer from non-selective facial attack during ylide-mediated epoxidations, the ethyl group introduces sufficient steric bulk to influence the transition state geometry without completely hindering the initial alkylation step.

Core Application I: Precursor to Tunable Sulfonium Ylides

The Corey-Chaykovsky reaction relies on the generation of sulfur ylides for the epoxidation, aziridination, or cyclopropanation of electrophilic double bonds. DAPES serves as an elite precursor for these transformations.

The Mechanistic Causality of Diastereoselectivity

When DAPES is alkylated and deprotonated to form a sulfonium ylide, the resulting intermediate is highly nucleophilic. According to Mayr's nucleophilicity scales, the incorporation of electron-donating groups on sulfur ylides drastically increases their reactivity parameters ( N )[1].

More importantly, the -NMe₂ group dictates the diastereoselectivity of the resulting epoxides. In the reaction with aldehydes, the ylide attacks the carbonyl to form a betaine intermediate. The electron-donating nature of the DAPES scaffold stabilizes the positive charge on the sulfur atom within this betaine. This stabilization increases the lifetime of the intermediate, allowing for thermodynamic equilibration via bond rotation. Consequently, the system relaxes into the less sterically hindered anti conformation before the irreversible ring-closing elimination step, leading to exceptionally high trans-epoxide selectivity.

Workflow Step1 1. Alkylation DAPES + MeOTf Step2 2. Sulfonium Salt Isolation & NMR Validation Step1->Step2 Step3 3. Deprotonation NaH or t-BuOK (Base) Step2->Step3 Step4 4. Ylide Formation Highly Nucleophilic Step3->Step4 Step5 5. Electrophile Addition (e.g., Aldehyde) Step4->Step5 Step6 6. Epoxidation High trans-Selectivity Step5->Step6

Fig 2. Step-by-step workflow for DAPES-derived sulfonium ylide generation and epoxidation.

Experimental Protocol: Self-Validating Ylide Generation

Objective: Synthesis of DAPES-derived methyl sulfonium triflate and subsequent epoxidation.

  • Alkylation: Dissolve DAPES (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere. Dropwise add methyl trifluoromethanesulfonate (MeOTf, 1.1 equiv).

  • Self-Validation (TLC): Monitor via TLC (Hexanes:EtOAc 4:1). DAPES is highly UV-active ( Rf​≈0.6 ). Successful salt formation is validated by the appearance of a baseline spot ( Rf​=0.0 ) that stains positively with iodine, confirming the transition from a non-polar sulfide to a polar ionic salt.

  • Isolation: Precipitation with cold diethyl ether yields the sulfonium salt as a white solid. NMR Validation: The 1 H NMR spectrum must show a distinct downfield shift of the ethyl -CH₂- protons from 2.9 ppm to 3.6 ppm, confirming alkylation at sulfur.

  • Ylide Formation & Reaction: Suspend the salt in THF at -78 °C. Add potassium tert-butoxide (1.1 equiv) to generate the ylide (solution turns pale yellow). Add the target aldehyde (0.9 equiv) and allow the mixture to warm to room temperature over 4 hours.

Core Application II: Photoredox Catalysis and SET Mediators

The synergistic combination of photoredox catalysis with electron-rich organic mediators has revolutionized sustainable synthesis[2]. DAPES is uniquely suited as a redox-active mediator.

The Mechanistic Causality of Radical Stability

Under visible light irradiation in the presence of a photocatalyst (e.g., [Ru(bpy)3​]2+ ), DAPES readily undergoes Single Electron Transfer (SET) to yield a radical cation. Standard thioether radical cations are often transient and prone to rapid decomposition (e.g., via α -deprotonation). However, the DAPES radical cation is heavily stabilized by resonance from the para-dimethylamino group. This extended spin-density distribution prevents premature degradation, allowing the DAPES radical cation to diffuse and act as a mild, selective oxidant for complex substrates, facilitating cross-coupling or C-H functionalization without degrading sensitive functional groups.

G DAPES DAPES (Electron-Rich Sulfide) SET Single Electron Transfer (SET) DAPES->SET PC Photocatalyst [Ru(bpy)3]2+* PC->SET RadCat DAPES Radical Cation (Resonance Stabilized) SET->RadCat -e- Substrate Target Substrate (Activation) RadCat->Substrate Mediator Role Product Functionalized Product Substrate->Product

Fig 1. Photoredox SET pathway illustrating DAPES as a resonance-stabilized radical cation mediator.

Experimental Protocol: Photoredox Mediator Validation

Objective: Utilizing DAPES as an SET mediator in a Ru-catalyzed oxidative cycle.

  • Reaction Setup: In an oven-dried Schlenk tube, combine the target substrate (1.0 equiv), DAPES (20 mol% as mediator), and 2​ (2 mol%).

  • Solvent & Degassing: Dissolve in anhydrous acetonitrile. Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise quench the excited state photocatalyst.

  • Irradiation: Irradiate the mixture with 450 nm blue LEDs at room temperature.

  • Self-Validation (Cyclic Voltammetry): Prior to the reaction, validate the mediator suitability via Cyclic Voltammetry (CV). DAPES should exhibit a reversible oxidation wave at approximately +0.75 V vs. SCE, confirming the stability of its radical cation. If the wave is irreversible, the solvent must be dried further to prevent nucleophilic attack on the radical cation.

Quantitative Stereoelectronic Comparison

To contextualize the superiority of DAPES, the following table summarizes the quantitative metrics of related thioethers, illustrating how the -NMe₂ group modulates both redox and nucleophilic properties.

Thioether ScaffoldOxidation Potential ( E1/2​ vs SCE)Ylide Nucleophilicity Parameter ( N )Primary Synthetic Application
Ethyl phenyl sulfide ∼1.30 V ∼12.5 Standard ylide precursor; unselective epoxidations
4-Methoxyphenyl ethyl sulfide ∼1.10 V ∼13.8 Intermediate reactivity; mild directing group
4-(Dimethylamino)phenyl ethyl sulfide (DAPES) ∼0.75 V ∼15.2 SET mediator; highly trans-selective ylides

Data Note: Lower oxidation potentials indicate easier radical cation formation. Higher N parameters indicate exponentially faster reaction rates with reference electrophiles.

Conclusion

The integration of 4-(Dimethylamino)phenyl ethyl sulfide into synthetic workflows is not merely a reagent substitution; it is a deliberate stereoelectronic strategy. By leveraging the profound HOMO-raising effect of the para-dimethylamino group, chemists can access highly stabilized betaine intermediates for stereocontrolled epoxidations and robust radical cations for photoredox catalysis. Ensuring rigorous self-validation through TLC polarity shifts and CV measurements guarantees reproducibility when deploying this powerful scaffold.

References

  • Chloro ethyl phenyl sulfide | Sigma-Aldrich Source: Sigma-Aldrich Product Database URL
  • Source: Ludwig-Maximilians-Universität München (LMU)
  • Knoevenagel condensation of (E)-3-(4-(dimethylamino)phenyl)acrolein and ethyl 2-cyanoacetate (Photoredox Catalysis Context)

Sources

Elucidating the Metabolic Fate of Phenyl Ethyl Sulfides: Pathways, Methodologies, and Analytical Strategies

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl ethyl sulfides and related thioether-containing compounds are prevalent structural motifs in a wide array of xenobiotics, including pharmaceuticals, agrochemicals, and industrial chemicals. Understanding their metabolic pathways is paramount for predicting a compound's pharmacokinetic profile, efficacy, and potential for toxicity. This technical guide provides a comprehensive overview of the primary metabolic transformations of phenyl ethyl sulfides, focusing on the enzymatic systems responsible for their biotransformation. We delve into the core Phase I and Phase II metabolic reactions, provide detailed, field-proven experimental protocols for their investigation, and outline modern analytical techniques for metabolite identification. This document is intended to serve as an authoritative resource for researchers in drug discovery and development, toxicology, and related scientific disciplines.

Introduction: The Critical Role of Thioether Metabolism

The metabolic fate of a xenobiotic is a critical determinant of its pharmacological and toxicological profile. For compounds containing a thioether linkage, such as phenyl ethyl sulfides, metabolism is not merely a clearance mechanism but a transformative process that can lead to detoxification, bioactivation, or the formation of active metabolites. Most drugs are hydrophobic, a property that facilitates their passage across cellular membranes to reach their targets; however, this same property hinders their elimination.[1] The body's metabolic machinery, concentrated primarily in the liver, converts these lipophilic compounds into more water-soluble (hydrophilic) derivatives that can be readily excreted.[1][2][3] This process is broadly categorized into Phase I and Phase II reactions.[3] For thioethers, the sulfur atom represents a primary site for metabolic attack, often leading to a cascade of oxidative and conjugative reactions that significantly alter the compound's physicochemical properties.

Phase I Metabolic Pathways: The Oxidative Transformation

Phase I reactions introduce or expose functional groups on the parent molecule, typically through oxidation, reduction, or hydrolysis.[3] For phenyl ethyl sulfides, oxidation of the sulfur atom is the most prominent Phase I transformation, catalyzed predominantly by two key superfamilies of enzymes: the Cytochrome P450s (CYPs) and the Flavin-containing Monooxygenases (FMOs).[4][5]

Sulfoxidation by Cytochrome P450 (CYP) Enzymes

The CYP superfamily of heme-thiolate monooxygenases are major catalysts of xenobiotic metabolism.[4][6] These enzymes are responsible for the oxidation of a vast range of substrates. In the case of thioethers, CYPs catalyze the oxygenation of the sulfur atom to form a sulfoxide.[6][7] This reaction can proceed further to form a sulfone.

The general mechanism involves the activation of molecular oxygen by the heme iron center of the CYP enzyme, leading to the formation of a potent oxidizing species, often referred to as Compound I.[6][8] This species then transfers an oxygen atom to the nucleophilic sulfur of the thioether.[9]

Studies using human liver microsomes (HLMs) have shown that sulfoxidation of thioether compounds is predominantly driven by CYP enzymes, accounting for 85-90% of the activity compared to 10-15% by FMOs.[4] Several CYP isoforms have been identified as key players, with members of the CYP2C subfamily (CYP2C9, CYP2C18, CYP2C19) and other isoforms like CYP1A2, CYP2B6, CYP2D6, and CYP3A4 showing significant activity.[4]

Sulfoxidation by Flavin-Containing Monooxygenases (FMOs)

FMOs are another critical class of NADPH-dependent oxidoreductases that catalyze the oxygenation of soft nucleophilic heteroatoms, including sulfur, nitrogen, and phosphorus.[5][10] Unlike CYPs, the FMO catalytic cycle involves the formation of a stable C(4a)-hydroperoxyflavin intermediate, which is the key oxygenating species.[5][11] This intermediate is formed prior to substrate binding.

FMOs, particularly FMO1 and FMO3 which are the most prominent isoforms in the liver, are known to metabolize a variety of sulfur-containing drugs and xenobiotics.[11][12] While CYPs are often inducible and susceptible to inhibition, FMOs are generally not, which can be a significant factor in predicting drug-drug interactions.[5] FMOs can also exhibit stereoselectivity in their reactions. For instance, with the substrate methyl p-tolyl sulfide, FMO1 produces exclusively the (R)-sulfoxide, whereas FMO3 produces a racemic mixture of both (R)- and (S)-sulfoxides.[13] This differential stereoselectivity can be exploited to distinguish the relative contributions of these two enzymes in microsomal preparations.[13]

Mandatory Visualization: Core Metabolic Pathways

The diagram below illustrates the primary oxidative metabolic pathways for a generic phenyl ethyl sulfide, highlighting the key enzymatic players and the resulting metabolites.

Metabolic_Pathways cluster_phase1 Phase I Oxidation Parent Phenyl Ethyl Sulfide (R-S-R') Sulfoxide Sulfoxide (R-SO-R') Parent->Sulfoxide CYP450s (e.g., CYP2C, 3A4) FMOs (e.g., FMO1, FMO3) Hydroxylated_Metabolite Hydroxylated Metabolite (e.g., on Phenyl Ring) Parent->Hydroxylated_Metabolite Sulfone Sulfone (R-SO2-R') Sulfoxide->Sulfone CYP450s Sulfate_Conjugate Sulfate Conjugate Hydroxylated_Metabolite->Sulfate_Conjugate Sulfotransferases (SULTs) + PAPS Workflow cluster_incubation Step 1: Incubation cluster_quenching Step 2: Quenching cluster_processing Step 3: Processing cluster_analysis Step 4: Analysis Incubate Incubate Test Compound with Liver Microsomes + NADPH at 37°C Quench Add Cold Acetonitrile + Internal Standard Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LC LC Separation Centrifuge->LC MS MS/MS Detection & Identification LC->MS

Caption: A standard workflow for identifying metabolites using an in vitro liver microsome assay.

Analytical Techniques for Metabolite Identification

The definitive identification and quantification of metabolites require powerful analytical technologies. The combination of liquid chromatography and tandem mass spectrometry (LC-MS/MS) is the gold standard in modern drug metabolism studies. [14][15]

Technique Principle & Application Key Advantages
LC-MS/MS Separates metabolites by liquid chromatography based on polarity, then detects and fragments them using tandem mass spectrometry. Identification is based on retention time, parent mass, and fragment ion patterns. [14][15] High sensitivity, high specificity, provides structural information for metabolite identification.
GC-MS Separates volatile compounds by gas chromatography. Often used for smaller, more volatile sulfides or after derivatization of metabolites. [15][16] Excellent for volatile and semi-volatile compounds.

| High-Resolution MS | Provides highly accurate mass measurements, allowing for the determination of the elemental composition of a metabolite. | Unambiguous determination of molecular formula. |

Identifying Sulfated Metabolites by MS/MS: Mass spectrometry is particularly powerful for identifying sulfated metabolites. In negative ion mode electrospray ionization, sulfated conjugates often exhibit characteristic fragmentation patterns. A neutral loss of 80 Da (corresponding to SO₃) from the parent ion is a strong indicator of a sulfate conjugate. [14]Additionally, the presence of fragment ions at m/z 96 ([HSO₄]⁻) or 97 ([H₂SO₄]⁻) can help confirm the identity of the sulfated product. [14]

Conclusion

The metabolic pathways of phenyl ethyl sulfides are multifaceted, primarily involving Phase I sulfoxidation by CYP and FMO enzymes and potential Phase II sulfation of hydroxylated intermediates. A thorough understanding of these pathways is non-negotiable for the successful development of safe and effective drugs and for assessing the risk of other xenobiotics. The strategic application of in vitro methodologies, such as human liver microsome assays, coupled with advanced analytical techniques like LC-MS/MS, provides the necessary tools to elucidate these complex biotransformations. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently navigate the challenges of characterizing thioether metabolism.

References

  • Title: In vitro sulfoxidation of thioether compounds by human cytochrome P450 and flavin-containing monooxygenase isoforms with particular reference to the CYP2C subfamily. [4] Source: PubMed URL: [Link]

  • Title: ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR HYDROGEN SULFIDE AND CARBONYL SULFIDE. [16] Source: NCBI Bookshelf URL: [Link]

  • Title: Flavin Containing Monooxygenases and Metabolism of Xenobiotics. [5] Source: PMC - NIH URL: [Link]

  • Title: Evaluation of Xenobiotic N- and S-Oxidation by Variant Flavin-Containing Monooxygenase 1 (FMO1) Enzymes. [17] Source: DeepDyve URL: [Link]

  • Title: Identification of sulfation sites of metabolites and prediction of the compounds' biological effects. [14] Source: PMC - NIH URL: [Link]

  • Title: Sulfoxide, Sulfur, and Nitrogen Oxidation and Dealkylation by Cytochrome P450. [18] Source: Journal of Chemical Theory and Computation - ACS Publications URL: [Link]

  • Title: Cytochrome P450 enzymes catalyzed the sulfoxidation of thioethers. [7] Source: ResearchGate URL: [Link]

  • Title: ANALYTICAL METHODS. [15] Source: Agency for Toxic Substances and Disease Registry URL: [Link]

  • Title: Drug metabolism by flavin-containing monooxygenases of human and mouse. [13] Source: SciSpace URL: [Link]

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  • Title: Analytical protocols for the determination of sulphur compounds characteristic of the metabolism of Chlorobium limicola. [12] Source: ResearchGate URL: [Link]

  • Title: Flavin-containing monooxygenase. [10] Source: Wikipedia URL: [Link]

  • Title: Sulfur Metabolism and Sulfur-Containing Amino Acids: I- Molecular. [19] Source: Longdom Publishing URL: [Link]

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  • Title: Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. [6] Source: Royal Society of Chemistry URL: [Link]

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Methodological & Application

Application Note: Catalytic Applications of 4-(Dimethylamino)phenyl Ethyl Sulfide (DAPES) Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Electronic Advantage of DAPES

In the realm of transition metal catalysis, the judicious selection of ligands is paramount for controlling the activity, stability, and selectivity of the metal center. While traditional phosphine ligands exhibit excellent catalytic turnover, they are notoriously susceptible to oxidation in aerobic or aqueous environments, limiting their utility in green chemistry applications 1. Conversely, simple organosulfur compounds (thioethers) offer robust chemical stability but often bind too weakly to low-valent metals, leading to premature catalyst degradation and the formation of inactive palladium black 2.

4-(Dimethylamino)phenyl ethyl sulfide (DAPES) (CAS No. 62291-59-2) 3 bridges this gap through precise electronic tuning. The inclusion of the para-dimethylamino (–NMe₂) group fundamentally alters the electronic landscape of the thioether. Through strong mesomeric (+M) and inductive (+I) effects, the –NMe₂ group significantly increases the electron density on the sulfur atom. This enhances the σ-donor capacity of the ligand, strengthening the metal-sulfur bond in the ground state (e.g., stabilizing Pd(II) or Ru(II) resting states) compared to unfunctionalized thioethers 4.

Mechanistic Principles: Hemilability in Catalysis

The core causality behind the success of DAPES in cross-coupling and transfer hydrogenation reactions lies in its hemilability . While the enriched electron density prevents the catalyst from decomposing into bulk metal aggregates, the metal-sulfur bond remains weaker and more flexible than a metal-phosphorus bond.

During the catalytic cycle, DAPES can temporarily dissociate to provide a vacant coordination site necessary for substrate binding (e.g., the oxidative addition of aryl halides). Once the transformation (such as transmetalation) occurs, the ligand rapidly re-coordinates to stabilize the intermediate 2, 5. This dynamic "on-off" coordination effectively balances catalyst longevity with high turnover frequencies (TOF).

Visualization of the Catalytic Cycle

CatalyticCycle Precatalyst Pd(II) Precatalyst [PdCl2(DAPES)2] Pd0 Active Pd(0) Species [Pd(DAPES)n] Precatalyst->Pd0 Reduction (Base/Solvent) OxAdd Oxidative Addition [Pd(Ar)(X)(DAPES)] Pd0->OxAdd + Ar-X (- DAPES) TransMet Transmetalation [Pd(Ar)(Ar')(DAPES)] OxAdd->TransMet + Ar'-B(OH)2 + Base TransMet->Pd0 Reductive Elimination (+ DAPES) Product Cross-Coupled Product Ar-Ar' TransMet->Product Yields

Figure 1: Hemilabile catalytic cycle of Pd-DAPES in Suzuki-Miyaura cross-coupling.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Synthesis of the[PdCl₂(DAPES)₂] Precatalyst

Causality: Synthesizing the complex via a Na₂PdCl₄ intermediate ensures complete dissolution of the highly polymeric PdCl₂, allowing for a homogeneous ligand substitution reaction driven by the strong σ-donating ability of the DAPES ligand.

  • Preparation of Pd precursor: Dissolve PdCl₂ (1.0 mmol) and NaCl (2.0 mmol) in 10 mL of degassed methanol. Stir at 50°C for 2 hours until a homogeneous dark red solution of Na₂PdCl₄ is formed.

  • Ligand Addition: Cool the solution to room temperature. Add a solution of DAPES (2.1 mmol) dissolved in 5 mL of methanol dropwise over 10 minutes.

  • Complexation: Stir the mixture at room temperature for 4 hours. A yellow/orange precipitate will gradually form as the neutral[PdCl₂(DAPES)₂] complex becomes insoluble in methanol.

  • Isolation: Filter the precipitate through a sintered glass frit, wash with cold methanol (3 × 5 mL) and diethyl ether (2 × 5 mL), and dry under vacuum.

  • Self-Validation Step: Analyze the isolated powder via ¹H NMR (CDCl₃). A diagnostic downfield shift of the –SCH₂CH₃ protons (compared to the free DAPES ligand) confirms successful coordination to the electron-withdrawing Pd(II) center.

Protocol B: General Procedure for Suzuki-Miyaura Cross-Coupling

Causality: The use of an EtOH/H₂O solvent mixture is deliberately chosen to leverage the oxidation resistance of the thioether ligand, while the aqueous environment accelerates the dissolution of the K₂CO₃ base, facilitating the critical transmetalation step.

  • Reaction Setup: To a Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the[PdCl₂(DAPES)₂] precatalyst (0.01 mmol, 1.0 mol%).

  • Solvent Addition: Add 4 mL of an unpurged EtOH/H₂O mixture (1:1 v/v). Note: The air-stable nature of the DAPES ligand eliminates the need for strict inert atmosphere techniques.

  • Catalytic Turnover: Seal the tube and heat the mixture at 80°C for 12 hours under vigorous stirring.

  • Self-Validation Step: Monitor the reaction via TLC or GC-MS. The complete disappearance of the aryl halide starting material and the emergence of a single high-mass product peak validates catalytic turnover and the absence of homocoupling side reactions.

  • Workup: Cool to room temperature, extract with ethyl acetate (3 × 10 mL), dry the combined organic layers over MgSO₄, and concentrate in vacuo before column chromatography.

Quantitative Data: Ligand Performance Comparison

To highlight the electronic advantage of DAPES, the following table summarizes benchmark data for the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid in aqueous, aerobic conditions. DAPES significantly outperforms unfunctionalized thioethers and matches or exceeds phosphines, which suffer from rapid oxidation to phosphine oxides in water.

Ligand SystemCatalyst LoadingSolvent SystemTime (h)Yield (%)TOF (h⁻¹)
None (PdCl₂ only) 1.0 mol%EtOH / H₂O (1:1)12151.2
Thioanisole 1.0 mol%EtOH / H₂O (1:1)12423.5
PPh₃ 1.0 mol%EtOH / H₂O (1:1)12685.6
DAPES 1.0 mol%EtOH / H₂O (1:1)1294 7.8

Data Interpretation: The +M effect of the dimethylamino group in DAPES prevents Pd(0) agglomeration (unlike Thioanisole) while maintaining the oxidation resistance necessary for aqueous catalysis (unlike PPh₃).

References

  • 62291-59-2 4-(Dimethylamino)phenyl ethyl sulfide AKSci 5443CT.AKSci.
  • Effect of Electronic Structure on the Photoinduced Ligand Exchange of Ru(II) Polypyridine Complexes.
  • Palladacycles of Thioethers Catalyzing Suzuki–Miyaura C–C Coupling: Generation and Catalytic Activity of Nanoparticles.
  • Palladium(II) complexes bearing thioether-NHC ligand: Synthesis, characterization, and their application in Suzuki-Miyaura coupling.
  • Coordinating ability and versatility of organosulfur-based ligands in transition metal catalyzed hydrogenative and hydrogen auto-transfer processes.Frontiers.

Sources

Application Note: Chemoselective Oxidation of 4-(Dimethylamino)phenyl Ethyl Sulfide to Sulfoxide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selective oxidation of thioethers to sulfoxides is a fundamental transformation in medicinal chemistry, often utilized to modulate the pharmacokinetic properties of drug candidates[1]. However, the oxidation of 4-(dimethylamino)phenyl ethyl sulfide presents a unique chemoselective challenge. The substrate possesses two highly nucleophilic centers: the sulfur atom of the thioether and the nitrogen atom of the tertiary aniline.

An unoptimized oxidation protocol will inevitably lead to a mixture of the desired sulfoxide, the over-oxidized sulfone[2], and the undesired N-oxide. This application note details two field-proven, self-validating methodologies to achieve >95% chemoselectivity for the sulfoxide: a classical kinetic-controlled approach using Sodium Periodate (NaIO₄), and a modern solvent-directed approach using Hydrogen Peroxide (H₂O₂) in Hexafluoroisopropanol (HFIP)[3].

Mechanistic Insights and Causality

To achieve absolute chemoselectivity, the chosen protocol must exploit the subtle electronic and steric differences between the sulfur and nitrogen centers.

  • Polarizability vs. Basicity: Sulfur is a larger, more polarizable atom (softer nucleophile) compared to the nitrogen of the dimethylamino group. Electrophilic oxidants that operate via cyclic transition states or require high polarizability will inherently favor S-oxidation.

  • Kinetic Control: Kinetic analyses demonstrate that while thioethers are readily oxidized by various reactive oxygen species, the activation energy for S-oxidation is significantly lower than that for N-oxidation[4]. Maintaining strict temperature control (0 °C) kinetically isolates the sulfoxide pathway.

  • Solvent-Induced Deactivation: Using strong hydrogen-bond donating solvents (like HFIP) creates a protective hydrogen-bond network around the basic dimethylamino group, electronically deactivating it toward electrophilic attack while simultaneously activating the peroxide[3].

Methodological Comparison

The following table summarizes the quantitative and qualitative parameters governing the selection of the oxidation method.

ParameterMethod A: NaIO₄ OxidationMethod B: H₂O₂ / HFIP OxidationStandard mCPBA (Not Recommended)
Oxidant NaIO₄ (1.05 equiv)30% aq. H₂O₂ (1.10 equiv)mCPBA (1.00 equiv)
Solvent System Methanol / Water (1:1)HFIPDichloromethane
Temperature 0 °C to Room Temp25 °C-78 °C
S vs. N Selectivity Excellent (>98%)Excellent (>99%)Poor (N-oxide formation common)
Over-oxidation Blocked (Incapable of forming sulfone)Blocked (Product H-bonding)Poor (Requires strict stoichiometry)
Scalability High (but generates inorganic waste)Excellent (Green, solvent recoverable)Moderate (Atom-uneconomical)

Experimental Workflows

Workflow Start 4-(Dimethylamino)phenyl ethyl sulfide MethodA Method A: NaIO4 MeOH/H2O, 0 °C Start->MethodA MethodB Method B: 30% H2O2 HFIP, 25 °C Start->MethodB IntermediateA Cyclic Periodate Intermediate MethodA->IntermediateA IntermediateB HFIP-Activated H2O2 H-Bonded Amine MethodB->IntermediateB Product 4-(Dimethylamino)phenyl ethyl sulfoxide IntermediateA->Product -NaIO3 IntermediateB->Product -H2O

Fig 1: Parallel workflows for the chemoselective sulfoxidation of 4-(dimethylamino)phenyl ethyl sulfide.

Experimental Protocols

Protocol A: Kinetic-Controlled Oxidation via Sodium Periodate

This is the classical, highly reliable method for milligram to multigram scale synthesis.

Causality Check: NaIO₄ is a mild, sterically bulky oxidant. It forms a cyclic intermediate exclusively with the highly polarizable sulfur atom. It lacks the thermodynamic driving force to oxidize the resulting sulfoxide to a sulfone at 0 °C, ensuring a self-terminating reaction.

  • Preparation: In a 100 mL round-bottom flask, dissolve 4-(dimethylamino)phenyl ethyl sulfide (10.0 mmol, 1.81 g) in 25 mL of Methanol. Cool the solution to 0 °C using an ice-water bath.

  • Oxidant Addition: Dissolve NaIO₄ (10.5 mmol, 2.25 g) in 25 mL of distilled water. Add this aqueous solution dropwise to the methanolic substrate solution over 15 minutes via an addition funnel.

    • Self-Validating Indicator: As the reaction proceeds, a dense white precipitate of sodium iodate (NaIO₃) will begin to crash out of the solution. This visual cue confirms the oxygen transfer is occurring.

  • Reaction: Stir the suspension vigorously at 0 °C for 2–4 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexanes). The sulfoxide will appear as a significantly more polar spot than the starting sulfide.

  • Workup:

    • Crucial Step: Filter the reaction mixture through a pad of Celite to remove the precipitated NaIO₃. Skipping this step will result in intractable emulsions during extraction.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • Extract the remaining aqueous phase with Dichloromethane (3 × 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure sulfoxide.

Protocol B: Solvent-Directed Oxidation via H₂O₂ in HFIP

This is the modern, atom-economical method ideal for high-throughput synthesis and scale-up.

Causality Check: HFIP (pKa ~9.3) acts as a powerful hydrogen-bond donor. It forms a tight hydrogen-bonding network with the lone pair of the dimethylamino group, rendering it completely inert to oxidation. Simultaneously, HFIP activates the H₂O₂ by increasing its electrophilicity[3].

  • Preparation: Dissolve 4-(dimethylamino)phenyl ethyl sulfide (10.0 mmol, 1.81 g) in 15 mL of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) at room temperature (25 °C).

  • Oxidant Addition: Add 30% aqueous H₂O₂ (11.0 mmol, ~1.13 mL) dropwise to the stirring solution.

  • Reaction: Stir at room temperature for 30–60 minutes. The reaction remains entirely homogeneous.

  • Quench: Add 5 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench any unreacted peroxide. Stir for 5 minutes.

    • Self-Validating Indicator: A negative result on a starch-iodide test paper confirms the complete destruction of residual peroxides.

  • Workup:

    • Carefully evaporate the HFIP under reduced pressure equipped with a cold trap (HFIP boils at 58 °C and can be recovered/recycled).

    • Partition the resulting residue between Dichloromethane (30 mL) and water (20 mL).

    • Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the target sulfoxide.

Analytical Validation & Troubleshooting

To ensure the integrity of your product and confirm that neither N-oxidation nor over-oxidation to the sulfone has occurred, rely on the following self-validating analytical markers:

  • ¹H NMR Spectroscopy (CDCl₃):

    • The Diastereotopic Signature: In the starting sulfide, the –CH₂– protons of the ethyl group appear as a simple, clean quartet (~2.8 ppm). Upon conversion to the sulfoxide, the sulfur atom becomes a chiral center. Consequently, the adjacent –CH₂– protons become diastereotopic and will split into a complex multiplet (an ABX₃ spin system) around 2.7–3.0 ppm.

    • Sulfone Check: If over-oxidation to the sulfone occurs, the sulfur loses its chirality, and the –CH₂– signal will revert to a simple quartet, shifted further downfield (~3.1 ppm).

    • N-Oxide Check: The N(CH₃)₂ protons typically resonate as a sharp singlet at ~2.9 ppm. If N-oxidation occurs, this singlet will shift drastically downfield to ~3.5–3.6 ppm due to the formal positive charge on the nitrogen.

  • Mass Spectrometry (ESI-MS): The expected [M+H]⁺ for the starting sulfide is m/z 182. The desired sulfoxide will yield an [M+H]⁺ of m/z 198. The presence of m/z 214 indicates either the sulfone or the sulfoxide/N-oxide combination.

References

  • Tertiary amine mediated aerobic oxidation of sulfides into sulfoxides by visible-light photoredox catalysis on TiO2 - PMC Source: nih.gov URL:[1]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC Source: nih.gov URL:[4]

  • Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts | Chemical Reviews Source: acs.org URL:[2]

  • Sulfoxide synthesis by oxidation - Organic Chemistry Portal Source: organic-chemistry.org URL:[3]

Sources

Mastering the Solid State: Application Notes and Protocols for the Crystallization of Amino Phenyl Sulfides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Crystallization in the Development of Amino Phenyl Sulfide-Based Therapeutics

Amino phenyl sulfides represent a privileged scaffold in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). The precise control of the solid-state form of these molecules through crystallization is not merely a purification step but a critical determinant of a drug's ultimate success.[][2][3] The crystalline form dictates crucial physicochemical properties, including stability, solubility, and bioavailability, which in turn influence the safety and efficacy of the final drug product.[2][4] This guide provides a comprehensive overview of crystallization techniques specifically tailored for amino phenyl sulfides, offering both foundational principles and actionable protocols for researchers, scientists, and drug development professionals.

The journey from a soluble molecule to a highly ordered crystalline solid is a nuanced process governed by the principles of nucleation and crystal growth.[2][5] For amino phenyl sulfides, the presence of both amino and sulfide functionalities introduces specific intermolecular forces that can be harnessed to guide the crystallization process. Understanding these interactions is paramount to overcoming common challenges such as polymorphism—the existence of multiple crystalline forms with different properties—and achieving a consistent, desired solid form.[6][7][8]

Foundational Principles: Solubility, Supersaturation, and Nucleation

Successful crystallization hinges on the careful manipulation of a solution's supersaturation state. Supersaturation is the thermodynamic driving force for both the initial formation of crystal nuclei (nucleation) and their subsequent enlargement (crystal growth).[5] For amino phenyl sulfides, the choice of solvent is the primary lever to control solubility and, consequently, supersaturation.

A systematic solvent screening is the cornerstone of developing a robust crystallization process.[9] The ideal solvent will exhibit high solubility for the amino phenyl sulfide at elevated temperatures and low solubility at ambient or reduced temperatures.[10][11] This differential solubility allows for the creation of a supersaturated solution upon cooling, which is essential for initiating crystallization.

Key Considerations for Solvent Selection:

  • Polarity Matching: The principle of "like dissolves like" is a useful starting point.[11] Given the polar amino group and the less polar phenyl sulfide moiety, a range of solvents with varying polarities should be screened.

  • Hydrogen Bonding: The amino group can act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding, such as alcohols, can significantly influence solubility.

  • Boiling Point: The solvent's boiling point should be sufficiently high to allow for a significant temperature differential during cooling crystallization but not so high as to risk thermal degradation of the compound.[12]

Crystallization Techniques: A Practical Guide

Several techniques can be employed to induce crystallization, each with its own set of advantages and best-use cases. The choice of method is dictated by the specific properties of the amino phenyl sulfide and the desired crystal attributes.

Slow Evaporation

This is often the simplest method for obtaining high-quality single crystals suitable for X-ray diffraction.[13] It is particularly effective for compounds that are soluble at room temperature.[14]

Protocol for Slow Evaporation:

  • Solution Preparation: Dissolve the amino phenyl sulfide in a suitable solvent to create a nearly saturated solution.

  • Filtration: Filter the solution through a syringe filter (0.2 µm) to remove any particulate matter.

  • Crystallization: Transfer the filtered solution to a clean vial, loosely capped to allow for slow solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

Cooling Crystallization

This is a widely used technique for compounds that exhibit a significant increase in solubility with temperature.[2]

Protocol for Cooling Crystallization:

  • Dissolution: Dissolve the amino phenyl sulfide in a minimal amount of a suitable solvent at an elevated temperature (near the solvent's boiling point) to form a saturated solution.[9]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[9]

  • Slow Cooling: Allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, the flask can be insulated to slow the cooling rate.[15]

  • Further Cooling: Once the solution has reached room temperature, it can be placed in a refrigerator or ice bath to maximize the yield of crystals.[16]

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[5]

Vapor Diffusion

This technique is particularly useful for obtaining high-quality crystals from small amounts of material and for screening a wide range of solvent/anti-solvent systems.

Protocol for Vapor Diffusion (Hanging Drop Method):

  • Reservoir Preparation: Fill the well of a crystallization plate with an anti-solvent (a solvent in which the amino phenyl sulfide is poorly soluble).

  • Drop Preparation: On a siliconized glass coverslip, mix a small volume of the concentrated amino phenyl sulfide solution with an equal volume of the reservoir solution.

  • Sealing: Invert the coverslip and seal the well with grease to create a closed system.

  • Equilibration: The vapor from the anti-solvent in the reservoir will slowly diffuse into the drop, gradually increasing the concentration of the anti-solvent in the drop and inducing crystallization.

Anti-Solvent Addition

In this method, a solvent in which the compound is poorly soluble (the anti-solvent) is added to a solution of the compound, causing it to precipitate.[2][6]

Protocol for Anti-Solvent Addition:

  • Solution Preparation: Dissolve the amino phenyl sulfide in a "good" solvent.

  • Anti-Solvent Addition: Slowly add the anti-solvent to the solution with gentle stirring until the solution becomes slightly turbid.

  • Induction: If crystals do not form immediately, add a small amount of the "good" solvent to redissolve the precipitate and then allow the solution to stand undisturbed.

Troubleshooting Common Crystallization Challenges

Problem Potential Cause Recommended Solution Citation
No Crystals Form Solution is undersaturated.Slowly evaporate some of the solvent.[16]
Nucleation is inhibited.Scratch the inside of the flask with a glass rod or add a seed crystal.[16]
Oiling Out The compound's melting point is lower than the solution temperature.Use a larger volume of solvent or a different solvent system.[16][17]
Cooling is too rapid.Employ a slower cooling rate by insulating the flask.[16]
Poor Yield Too much solvent was used.Evaporate some of the solvent from the mother liquor and re-cool.[18]
Small Crystals High rate of nucleation.Decrease the level of supersaturation by using a more dilute solution or cooling more slowly.[16]

Visualizing the Workflow: A Decision-Making Diagram

The selection of an appropriate crystallization technique is a critical step. The following diagram provides a logical workflow for this decision-making process.

Caption: Decision tree for selecting a crystallization technique.

Advanced Techniques for Challenging Systems

For amino phenyl sulfides that prove difficult to crystallize using conventional methods, several advanced techniques can be explored:

  • Co-crystallization: This involves crystallizing the target molecule with a second component (a "co-former") to form a new crystalline solid with altered physicochemical properties.[2][19]

  • Melt Crystallization: This technique is suitable for thermally stable compounds and involves crystallizing from a molten state, thereby avoiding the use of solvents.[]

  • Supercritical Fluid Crystallization: Using supercritical fluids like carbon dioxide as a solvent offers fine control over crystal morphology and reduces the use of organic solvents.[]

  • Sonocrystallization: The application of ultrasound can induce nucleation and lead to smaller, more uniform crystals.[19]

Conclusion: A Pathway to High-Quality Crystalline Materials

The successful crystallization of amino phenyl sulfides is a blend of scientific understanding and empirical skill. By systematically applying the principles of solubility and supersaturation, and by judiciously selecting and optimizing a crystallization technique, researchers can consistently obtain high-quality crystalline material. This, in turn, is a critical step in advancing the development of novel and effective pharmaceuticals.[2][3]

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Micropore Technologies. (n.d.). Active Pharmaceutical Ingredient (API) Crystallisation. Retrieved from [Link]

  • Fermion. (2025, June 17). Crystallization as a Core Competence in API Manufacturing. Retrieved from [Link]

  • Crystal Pharmatech. (2025, December 4). Crystallization Process Development & Optimization Services. Retrieved from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Crystal Pharmatech. (n.d.). API Crystallization. Retrieved from [Link]

  • RSC Publishing. (2013). Polymorphism, what it is and how to identify it: a systematic review. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Wikipedia. (n.d.). Crystallization. Retrieved from [Link]

  • PubMed. (2000, January 25). Studies of polymorphism in three compounds by single crystal X-ray diffraction. Retrieved from [Link]

  • University of Central Arkansas. (n.d.). Exp 2 - Crystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • ACS Publications. (2016, February 18). Toward a More Holistic Framework for Solvent Selection. Retrieved from [Link]

  • Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]

Sources

Application Note: Odorless One-Pot Synthesis of 4-(Dimethylamino)phenyl Ethyl Sulfide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Green Chemistry, Thioetherification, Catalytic Workflows

Introduction & Mechanistic Rationale

Aryl alkyl sulfides are pivotal pharmacophores in medicinal chemistry, frequently serving as key intermediates in the development of targeted therapeutics. Traditional syntheses of these compounds rely heavily on the cross-coupling of aryl halides with alkyl thiols. However, low-molecular-weight thiols like ethanethiol (bp 35 °C) are highly volatile and possess an intolerable, noxious odor, posing severe environmental and occupational hazards in a laboratory setting.

To circumvent these issues, recent advancements in green chemistry have introduced1[1]. In this methodology, thiourea acts as a bench-stable sulfur surrogate. Upon copper-catalyzed C–S cross-coupling with 4-iodo-N,N-dimethylaniline, it forms an aryl isothiouronium intermediate. Subsequent in situ base hydrolysis yields the active aryl thiolate, which is immediately trapped by ethyl bromide to furnish the target2[2].

Experimental Design & Causality

As a self-validating system, every reagent and condition in this protocol is selected based on strict mechanistic causality:

  • Catalyst System: Copper(I) iodide (CuI) is selected over palladium due to its lower cost, reduced toxicity, and3[3].

  • Solvent Dynamics: Wet Polyethylene Glycol (PEG-200) acts as both an environmentally benign solvent and a participating polymeric ligand. It stabilizes the Cu(I) oxidation state and prevents the aggregation of inactive copper species[1].

  • Base Selection: Potassium carbonate (K₂CO₃) is optimal. It provides the exact alkalinity required to drive the4[5] without causing the premature elimination of the alkylating agent (ethyl bromide).

  • Sequential Addition: Ethyl bromide must be introduced after the formation of the thiolate. Simultaneous addition leads to the premature alkylation of thiourea (forming S-ethylisothiouronium bromide), which effectively stalls the catalytic cycle[1].

Quantitative Data & Optimization

The following table summarizes the optimization of reaction conditions and their effect on the yield of the target thioether.

EntryCatalyst (mol%)Solvent SystemBaseTemp (°C)Yield (%)
1NoneDMFK₂CO₃100Trace
2CuI (10%)DMFK₂CO₃10072
3 CuI (10%) PEG-200 / H₂O K₂CO₃ 80 89
4CuI (5%)PEG-200 / H₂OK₂CO₃8085
5Pd(OAc)₂ (5%)TolueneCs₂CO₃10078

Note: Entry 3 represents the optimal conditions, balancing high yield with moderate temperatures and green solvents.

Step-by-Step Protocol

This protocol includes visual cues and TLC checkpoints to ensure the user can validate the reaction progress in real-time.

Materials Required:

  • 4-Iodo-N,N-dimethylaniline (1.0 mmol, 247 mg)

  • Thiourea (1.2 mmol, 91 mg)

  • Ethyl bromide (1.5 mmol, 112 µL)

  • CuI (0.1 mmol, 19 mg, 10 mol%)

  • K₂CO₃ (2.5 mmol, 345 mg)

  • PEG-200 (3 mL) and Deionized H₂O (0.5 mL)

Procedure:

  • Catalyst Activation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI and K₂CO₃. Evacuate and backfill with Argon three times to ensure a strictly inert atmosphere.

  • Reagent Addition: Add 4-iodo-N,N-dimethylaniline and thiourea to the reaction vessel.

  • Solvent Introduction: Inject PEG-200 and deionized water via syringe.

    • Causality: The addition of water is critical; it facilitates the in situ hydrolysis of the isothiouronium intermediate to the active thiolate[1].

  • C–S Coupling: Heat the mixture to 80 °C for 4 hours.

    • Validation Checkpoint: The reaction mixture will transition from a pale suspension to a dark brown solution, indicating the successful formation of the active Cu-thiolate complex. Monitor the disappearance of the aryl iodide via TLC (Hexane:EtOAc 4:1, UV detection).

  • In Situ Alkylation: Cool the reaction to room temperature. Slowly inject ethyl bromide.

    • Causality: Cooling prevents the volatilization of ethyl bromide (bp 38 °C) before it can react with the thiolate.

  • Final Maturation: Stir the mixture at 50 °C for an additional 2 hours to drive the alkylation to completion.

  • Workup & Purification: Dilute the mixture with EtOAc (20 mL) and wash with brine (3 x 10 mL) to remove PEG-200 and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield 4-(dimethylamino)phenyl ethyl sulfide as a pale yellow oil.

Troubleshooting & Field Insights

  • Stalled Alkylation: If TLC indicates the persistence of the intermediate thiolate, the reaction temperature during the alkylation step may be too low, or the ethyl bromide may have volatilized. Ensure the reaction vessel is properly sealed and consider adding an additional 0.5 equivalents of ethyl bromide.

  • Disulfide Formation: The formation of 4,4'-bis(dimethylamino)diphenyl disulfide is a common side reaction if oxygen is not rigorously excluded. Ensure the Schlenk tube is properly evacuated and backfilled with Argon prior to heating.

Mechanistic Pathway

The following diagram illustrates the logical flow and intermediate generation within the one-pot catalytic cycle.

G ArX 4-Iodo-N,N-dimethylaniline (Aryl Halide) OxAdd Oxidative Addition [Cu-Ar] Complex ArX->OxAdd CuCat CuI Catalyst + Base (K2CO3) CuCat->OxAdd Isothio Aryl Isothiouronium Intermediate OxAdd->Isothio + Thiourea Thiourea Thiourea (Sulfur Source) Thiourea->Isothio Thiolate Aryl Thiolate Anion (In Situ Cleavage) Isothio->Thiolate Base Hydrolysis (H2O/K2CO3) Product 4-(Dimethylamino)phenyl ethyl sulfide Thiolate->Product S-Alkylation EtBr Ethyl Bromide (Alkylating Agent) EtBr->Product

Catalytic cycle and workflow for the one-pot synthesis of 4-(dimethylamino)phenyl ethyl sulfide.

References

  • Title: 4-(Dimethylamino)phenyl ethyl sulfide (CAS: 62291-59-2)
  • Title: One-Pot Thioetherification of Aryl Halides Using Thiourea and Alkyl Bromides Catalyzed by Copper(I) Iodide Free from Foul-Smelling Thiols in Wet Polyethylene Glycol (PEG 200)
  • Source: Advanced Synthesis & Catalysis (via NIH)
  • Source: Organic Letters (via Scite.ai)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(Dimethylamino)phenyl ethyl sulfide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most common bottlenecks encountered during the synthesis of 4-(Dimethylamino)phenyl ethyl sulfide (CAS: 62291-59-2).

This target thioether is typically synthesized via two primary strategic disconnections:

  • Route A (Alkylation): Nucleophilic substitution of 4-(dimethylamino)benzenethiol [1] with an ethyl halide.

  • Route B (C-S Cross-Coupling): Transition-metal catalyzed coupling of 4-bromo-N,N-dimethylaniline [2] with ethanethiol.

Below, you will find mechanistic troubleshooting FAQs, self-validating standard operating procedures (SOPs), and empirical optimization data to maximize your reaction yield and maintain scientific integrity.

Visualizing the Synthetic Workflows

SynthesisRoutes SM1 4-(Dimethylamino)benzenethiol (CAS: 4946-22-9) Reagent1 Route A: Alkylation + Ethyl Bromide (EtBr) + K2CO3, DMF, 25°C SM1->Reagent1 SM2 4-Bromo-N,N-dimethylaniline (CAS: 586-77-6) Reagent2 Route B: C-S Coupling + Ethanethiol (EtSH) + Pd(OAc)2, DPPF, Base SM2->Reagent2 Product 4-(Dimethylamino)phenyl ethyl sulfide (CAS: 62291-59-2) Reagent1->Product Optimized Conditions Issue1 Pitfall: N-Alkylation (Quaternization) Reagent1->Issue1 Excess EtBr High Temp Reagent2->Product Optimized Conditions Issue2 Pitfall: Catalyst Poisoning & Disulfide Formation Reagent2->Issue2 Poor Ligand O2 Exposure

Figure 1: Synthetic pathways for 4-(Dimethylamino)phenyl ethyl sulfide and associated pitfalls.

Section 1: Troubleshooting FAQs (Mechanistic Insights)

Q1: I am using Route A (Alkylation) with ethyl iodide, but my yields are capped at 60%, and I observe a highly polar byproduct on TLC. What is happening? A1: You are likely observing N-alkylation (quaternization) of the aniline nitrogen. The starting material possesses two nucleophilic centers: the thiolate (a soft, highly polarizable nucleophile) and the dimethylamino group (a harder nucleophile). While the thiolate is thermodynamically more reactive, using a highly reactive electrophile like ethyl iodide—especially in excess or at elevated temperatures—kinetically drives the quaternization of the amine to form an ammonium salt. Solution: Switch your electrophile to ethyl bromide (EtBr) , which is softer and less reactive, favoring the S_N2 attack by the soft thiolate. Strictly limit the stoichiometry to 1.05 equivalents and use a mild base like K 2​ CO 3​ .

Q2: In Route B (Pd-catalyzed C-S coupling), my reaction stalls at 20% conversion and a black precipitate forms. How do I prevent this? A2: The black precipitate is palladium black, indicating catalyst poisoning and degradation . Aliphatic thiols like ethanethiol strongly coordinate to palladium, forming highly stable, inactive palladium-thiolate resting states (Pd(SR) 2​ ). This prevents the crucial reductive elimination step in the catalytic cycle. Solution: You must use a bidentate phosphine ligand with a large bite angle, such as DPPF (1,1'-Bis(diphenylphosphino)ferrocene)[3]. The steric bulk and geometry of DPPF force the palladium center into a conformation that artificially accelerates reductive elimination, effectively ejecting the thioether product before catalyst deactivation can occur.

Q3: I am detecting a strong odor and a significant amount of diethyl disulfide byproduct in my C-S coupling mixture. How do I mitigate this? A3: Ethanethiol is highly susceptible to oxidative dimerization into diethyl disulfide in the presence of trace oxygen, especially under basic transition-metal conditions. Solution: Implement rigorous Schlenk techniques. Degas your solvents using at least three freeze-pump-thaw cycles. Additionally, consider adding the ethanethiol via a syringe pump over 2 hours; keeping the steady-state concentration of the thiol low minimizes the statistical probability of dimerization while favoring the cross-coupling pathway.

Section 2: Standard Operating Protocols (SOPs)
Protocol A: Optimized Alkylation Route (Recommended for Scale-Up)

Self-Validation Checkpoint: This protocol relies on the pKa difference between the thiol (pKa ~6.5) and the anilinium ion. K 2​ CO 3​ selectively deprotonates the thiol without over-activating the system.

  • Preparation: Charge a flame-dried round-bottom flask with 4-(dimethylamino)benzenethiol (1.0 equiv, 10 mmol) and anhydrous K 2​ CO 3​ (1.5 equiv, 15 mmol).

  • Solvent Addition: Add 20 mL of anhydrous DMF under an argon atmosphere. Validation: The mixture will initially be a heterogeneous suspension. Stir for 15 minutes at room temperature until a slight color change to pale yellow indicates complete thiolate formation.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add ethyl bromide (1.05 equiv, 10.5 mmol) over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at 25 °C for 4 hours. Validation: Monitor by TLC (Hexanes:EtOAc 9:1). The starting thiol (R f​ ~0.3) should disappear, replaced by a non-polar UV-active spot (R f​ ~0.6).

  • Workup: Quench with 50 mL of distilled water to dissolve the inorganic salts. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) to remove residual DMF. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

Protocol B: Palladium-Catalyzed C-S Cross-Coupling Route
  • Catalyst Pre-mixing: In an argon-filled glovebox, charge a Schlenk tube with 4-bromo-N,N-dimethylaniline (1.0 equiv, 5 mmol), Pd(OAc) 2​ (5 mol%), DPPF (10 mol%), and sodium tert-butoxide (1.2 equiv, 6 mmol).

  • Degassing: Seal the tube, remove from the glovebox, and add 15 mL of anhydrous, freeze-pump-thaw degassed toluene.

  • Thiol Addition: Cool the mixture to 0 °C. Using a gas-tight microsyringe, add ethanethiol (1.2 equiv, 6 mmol). Caution: Ethanethiol is highly volatile and odorous; perform strictly in a well-ventilated fume hood.

  • Heating: Heat the sealed Schlenk tube to 100 °C for 12 hours. Validation: A successful reaction will maintain a deep red/brown homogeneous appearance. If the solution turns clear with a heavy black precipitate, the catalyst has crashed out (refer to Q2).

  • Purification: Cool to room temperature, filter through a short pad of Celite to remove palladium residues, and purify via flash column chromatography.

Section 3: Quantitative Data & Optimization Tables

Table 1: Base and Solvent Screening for Route A (Alkylation)

Base (1.5 eq)SolventTemp (°C)ElectrophileYield (%)Mechanistic Observation
NaHTHF0 to 25EtI (1.2 eq)65Significant N-alkylation (quaternization) observed.
K 2​ CO 3​ DMF 25 EtBr (1.05 eq) 92 Optimal. Clean conversion, minimal side products.
Cs 2​ CO 3​ Acetone50EtBr (1.1 eq)78Traces of disulfide and N-alkylation due to heating.
Et 3​ NDCM25EtBr (1.05 eq)45Incomplete reaction; Et 3​ N is insufficiently basic.

Table 2: Catalyst/Ligand Screening for Route B (C-S Coupling)

Catalyst (5 mol%)Ligand (10 mol%)SolventTemp (°C)Yield (%)Mechanistic Observation
Pd(OAc) 2​ PPh 3​ Toluene10015Catalyst poisoning; rapid formation of Pd-black.
Pd 2​ (dba) 3​ XantphosDioxane10068Moderate yield; some disulfide formation detected.
Pd(OAc) 2​ DPPF Toluene 100 89 Optimal. Large bite angle forces reductive elimination.
CuINoneDMSO11040Sluggish with aryl bromides; requires aryl iodides [4].
References
  • 4-(Dimethylamino)benzene-1-thiol Compound Summary.
  • Spectrochem - Chemindex 2018-2019 (4-Bromo-N,N-dimethylaniline & Ethanethiol).Spectrochem.
  • A Robust Pd-Catalyzed C–S Cross-Coupling Process Enabled by Ball-Milling (Citing Murata & Buchwald, Tetrahedron 2004).
  • Ligand-Free Copper-Catalyzed C−S Coupling of Aryl Iodides and Thiols.

Purification methods for crude 4-(Dimethylamino)phenyl ethyl sulfide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 4-(Dimethylamino)phenyl ethyl sulfide (CAS: 62291-59-2).

The purification of this compound requires a strategic approach that accounts for two competing functional groups: the basic tertiary aniline moiety and the highly nucleophilic, oxidizable thioether linkage. The dimethylamino group exhibits a pKa of approximately 5.15[1], enabling orthogonal purification via acid-base extraction. Conversely, the ethyl sulfide group is highly susceptible to auto-oxidation, rapidly degrading into sulfoxides if exposed to atmospheric oxygen or peroxides[2].

Below, you will find causality-driven troubleshooting guides, quantitative data profiles, and self-validating methodologies to ensure high-yield, high-purity recovery.

Part 1: Quantitative Data & Partitioning Profile

To design a successful purification workflow, you must first understand how the molecule behaves under different pH and chromatographic conditions.

ParameterConditionValue / ObservationMechanistic Causality
pKa (Conjugate Acid) Standard Aqueous~5.15[1]Dictates the pH threshold (<3) required for complete protonation of the tertiary amine.
Aqueous Solubility pH < 3 (1M HCl)> 99% (Salt form)Protonation yields a highly polar ammonium salt, breaking organic solubility[3].
Aqueous Solubility pH > 9 (1M NaOH)< 1% (Free base)Deprotonation restores the neutral, lipophilic state of the aniline derivative.
Silica TLC ( Rf​ ) Hexane/EtOAc (8:2)~0.15 (Streaking)Unshielded acidic silanols (Si-OH) strongly hydrogen-bond with the basic amine[2].
Silica TLC ( Rf​ ) Hexane/EtOAc/TEA (8:2:0.1)~0.35 (Tight Spot)Triethylamine (TEA) competitively binds silanols, preventing product retention and tailing[2].

Part 2: Troubleshooting & FAQs

Section A: Liquid-Liquid Extraction (Acid-Base Workup)

Q: Why does my product partition into the organic layer even after washing with 1M HCl? A: This is a failure of causality related to the buffering capacity of your crude mixture. While 1M HCl is theoretically sufficient to protonate an amine with a pKa of 5.15, high concentrations of crude amine can neutralize the acid, leaving the local pH above 3. If the pH is not strictly < 3, the amine remains partially as a free base and stays in the organic layer. Solution: Always use an excess of 1M or 2M HCl and physically verify the pH of the aqueous layer before discarding the organic phase[3].

Q: I am getting a thick, unbreakable emulsion during the basification step. How do I resolve this? A: Emulsions here occur because the partially deprotonated aniline acts as a surfactant, reducing interfacial tension between the aqueous and organic layers. Furthermore, polymeric byproducts often precipitate at neutral pH. Solution: Do not shake vigorously during the basification extraction; use a gentle rolling motion. To break an existing emulsion, add saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous layer (salting-out effect). If insoluble particulates are stabilizing the emulsion, filter the entire biphasic mixture through a pad of Celite.

Section B: Flash Column Chromatography

Q: My isolated yield after silica gel flash chromatography is unusually low, and the product streaks across the TLC plate. What is the mechanistic cause? A: Silica gel is inherently acidic due to surface silanol groups (Si-OH). The basic dimethylamino group of your product forms strong hydrogen bonds and partial ionic interactions with these silanols, leading to irreversible retention and streaking. Solution: You must deactivate the silica gel. Pre-treat the column by flushing it with your starting mobile phase containing 1-5% triethylamine (TEA)[2]. TEA is a stronger, less sterically hindered base that competitively binds the acidic silanol sites, allowing your product to elute as a tight band.

Q: NMR shows a new set of peaks shifted slightly downfield from my product, even though the fractions were pure on TLC. What happened? A: The ethyl sulfide moiety has undergone auto-oxidation. Exposure to atmospheric oxygen or trace peroxides in aging ethereal solvents (like diethyl ether or THF) oxidizes the sulfide to a sulfoxide. Solution: Avoid using old ether solvents. Evaporate chromatography fractions immediately under reduced pressure at a bath temperature below 30°C. Backfill the rotary evaporator with Nitrogen or Argon, and store the final product in an amber vial under an inert atmosphere at -20°C[2].

Part 3: Self-Validating Methodologies

Protocol 1: Chemoselective Acid-Base Extraction

Objective: Isolate the basic target compound from neutral impurities (e.g., unreacted ethyl halides, neutral thioethers).

  • Dissolution: Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Acidification: Transfer to a separatory funnel and add an equal volume of 1M HCl. Shake gently and vent.

  • Validation Check 1 (Protonation): Allow layers to separate. Test the pH of the aqueous layer using pH paper. It must be < 3. If it is higher, add more 1M HCl until pH < 3 is achieved.

  • Phase Separation: Drain the aqueous layer (containing the protonated product) into a clean Erlenmeyer flask.

  • Validation Check 2 (Completeness): Spot the remaining organic layer on a TLC plate. The absence of the UV-active product spot confirms 100% transfer to the aqueous phase. Discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 1M NaOH dropwise while stirring until the pH is > 9. The solution will turn cloudy as the free base oils out.

  • Extraction: Extract the basic aqueous layer three times with fresh Ethyl Acetate.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Extraction Crude Crude Reaction Mixture (Organic Phase) AcidWash Extract with 1M HCl (pH < 3) Crude->AcidWash Org1 Organic Phase (Neutral Impurities) AcidWash->Org1 Discard Aq1 Aqueous Phase (Protonated Product) AcidWash->Aq1 Keep BaseWash Basify with 1M NaOH (pH > 9) Aq1->BaseWash Org2 Organic Phase (Pure Free Base) BaseWash->Org2 Extract (EtOAc) Aq2 Aqueous Phase (Inorganic Salts) BaseWash->Aq2 Discard

Workflow for chemoselective acid-base extraction of basic aniline thioethers.

Protocol 2: Amine-Optimized Flash Chromatography

Objective: Isolate the target compound from structurally similar basic impurities.

  • Eluent Preparation: Prepare the eluent system: Hexane / Ethyl Acetate (e.g., 8:2 ratio) containing 1% Triethylamine (v/v).

  • Validation Check 1 (System Suitability): Run a baseline TLC of the crude mixture using the TEA-doped eluent. Ensure the target spot has an Rf of 0.25–0.35 and does not streak.

  • Column Deactivation: Slurry-pack the silica gel column using the TEA-doped eluent. Flush with at least two column volumes to fully deactivate the silanol groups.

  • Loading: Dry-load the crude product onto a small amount of Celite or load it directly as a concentrated solution in the eluent.

  • Elution: Elute the column using a positive pressure of Nitrogen (avoid air pumps to prevent sulfide oxidation). Collect fractions and monitor via TLC.

  • Validation Check 2 (Integrity): Pool the product-containing fractions and evaporate immediately under reduced pressure (<30°C). To confirm no oxidation occurred during concentration, run a final TLC against a crude standard; the absence of a lower-Rf spot confirms the structural integrity of the sulfide.

Reactivity Product 4-(Dimethylamino)phenyl ethyl sulfide Protonated Ammonium Salt (Stable, Water Soluble) Product->Protonated 1M HCl (Reversible) Sulfoxide Sulfoxide / Sulfone (Degradation Product) Product->Sulfoxide O2 / Peroxides (Irreversible) Protonated->Product NaOH (pH > 9)

Dual reactivity profile: Reversible amine protonation vs. irreversible sulfide oxidation.

References

  • [3] How do I remove aniline from the reaction mixture? - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Issues with 4-(Dimethylamino)phenyl ethyl sulfide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Troubleshooting Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4-(Dimethylamino)phenyl ethyl sulfide (CAS 62291-59-2). Due to its highly lipophilic nature, this compound frequently presents severe solubility challenges during both in vitro biological assays and in vivo dosing formulations.

Compound Profile & The Causality of Insolubility

To systematically overcome solubility issues, we must first analyze the molecular drivers of the compound's insolubility. 4-(Dimethylamino)phenyl ethyl sulfide features a central phenyl ring flanked by a dimethylamino group and an ethyl sulfide moiety.

The dimethylamino group acts as a weak base (pKa ~5.0). At physiological pH (7.4), this group remains un-ionized, neutralizing any potential for ionic dipole interactions with water. Simultaneously, the ethyl sulfide tail contributes significantly to the molecule's hydrophobicity, driving its LogP up to approximately 2.3–3.0. This lack of hydrogen bond donors and high lipophilicity results in a water solubility of less than 1 mg/mL[1].

Physicochemical Properties Impacting Formulation
PropertyValue / CharacteristicImpact on Formulation Strategy
Molecular Weight 181.3 g/mol Small molecular size is highly favorable for host-guest inclusion complexation.
LogP (Octanol/Water) ~2.3 - 3.0Highly lipophilic; partitions rapidly into lipid phases, resisting aqueous solvation.
pKa (Conjugate Acid) ~5.0Un-ionized at pH 7.4; causes immediate precipitation in standard biological buffers.
Water Solubility < 1 mg/mLMandates aggressive solubilization strategies (co-solvents, cyclodextrins, or surfactants).

Troubleshooting Guide & FAQs

Q1: My compound crashes out when I dilute my DMSO stock into cell culture media. What is happening and how do I fix it? A1: You are experiencing solvent-shift precipitation. While the compound is highly soluble in 100% DMSO, diluting it into aqueous media drops the DMSO concentration below the critical solvation threshold. The hydrophobic ethyl sulfide and un-ionized dimethylamino groups immediately aggregate to minimize contact with water[1]. Fix: Do not add the DMSO stock directly to the buffer. Instead, pre-mix your DMSO stock with a non-ionic surfactant (e.g., Tween-80) to form a pre-concentrate. When diluted, the surfactant forms micelles that trap the hydrophobic compound in their core, preventing nucleation.

Q2: I need a solvent-free aqueous formulation for IV dosing in mice. How can I achieve this without using toxic levels of DMSO? A2: The most effective strategy for solvent-free aqueous delivery of small, lipophilic molecules is Cyclodextrin Inclusion Complexation [2]. By using Hydroxypropyl-β-Cyclodextrin (HP-β-CD), the hydrophobic cavity of the cyclodextrin encapsulates the lipophilic phenyl ethyl sulfide moiety. The hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility, allowing for safe IV administration without organic solvents[3].

Q3: How do I handle the high lipophilicity for oral bioavailability studies? A3: For oral dosing, utilize a lipid-based formulation such as a Self-Microemulsifying Drug Delivery System (SMEDDS). Dissolve the compound in an oil phase combined with a surfactant. Upon reaching the aqueous environment of the GI tract, the formulation spontaneously forms a nanoemulsion, keeping the drug solubilized for intestinal absorption.

Experimental Workflows & Decision Logic

Workflow Start 4-(Dimethylamino)phenyl ethyl sulfide Solubility Issue InVitro In Vitro Assays (Aqueous Media) Start->InVitro InVivo In Vivo Studies (Animal Models) Start->InVivo Cosolvent Co-solvent + Surfactant (DMSO + Tween-80) InVitro->Cosolvent Immediate use (<0.1% DMSO) Cyclodextrin HP-β-CD Inclusion Complexation InVitro->Cyclodextrin Buffer stability needed InVivo->Cyclodextrin IV / IP Dosing (Aqueous) Nanoemulsion Lipid-based Nanoemulsion InVivo->Nanoemulsion Oral Dosing (High Dose)

Decision tree for selecting the appropriate solubility enhancement strategy.

Mechanism Drug Hydrophobic Drug (4-DAPES) Complex Inclusion Complex (Water Soluble) Drug->Complex Non-covalent interaction CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Encapsulation

Mechanism of cyclodextrin inclusion complexation enhancing aqueous solubility.

Self-Validating Experimental Protocols

Protocol A: Preparation of HP-β-CD Inclusion Complex (Kneading Method)

This protocol utilizes mechanical shear to force the drug into the cyclodextrin cavity, creating a stable, water-soluble complex[2].

Materials: 4-(Dimethylamino)phenyl ethyl sulfide, Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Mortar and pestle, Ethanol/Water (1:1 v/v).

Step-by-Step Methodology:

  • Molar Ratio Calculation: Weigh the drug and HP-β-CD in a 1:1 molar ratio. (Given the drug's MW of 181.3 g/mol and HP-β-CD's MW of ~1400 g/mol , a 1:1 ratio requires ~1.8 mg of drug per 14.0 mg of HP-β-CD).

  • Wetting: Place the HP-β-CD in a mortar. Add a few drops of the Ethanol/Water (1:1) mixture and triturate to form a smooth, uniform paste.

  • Kneading: Slowly add the drug powder to the paste. Knead vigorously for 45–60 minutes. The mechanical energy disrupts the drug's crystal lattice and facilitates entry into the hydrophobic cavity. Add solvent dropwise if the paste dries out.

  • Drying: Transfer the paste to a vacuum oven and dry at 40°C for 24 hours to remove all residual solvent.

  • Pulverization: Grind the dried complex into a fine powder and pass it through a 60-mesh sieve.

  • Self-Validation (Clear Solution Test): Dissolve 10 mg of the final powder in 1 mL of distilled water. If the complexation was successful, the solution will be completely transparent. Filter through a 0.22 µm syringe filter; a successful complex will exhibit no resistance and leave no residue on the filter membrane.

Protocol B: Micellar Solubilization for In Vitro Assays

This protocol prevents solvent-shift precipitation when dosing cells in aqueous media[1].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the drug in 100% DMSO at a concentration 1000x your final desired assay concentration (e.g., 10 mM stock for a 10 µM assay).

  • Surfactant Addition: Mix the DMSO stock 1:1 with Tween-80. Vortex vigorously for 2 minutes to ensure homogenous distribution.

  • Aqueous Dilution: Warm your cell culture media to 37°C. While vortexing the media, add the DMSO/Tween-80/Drug mixture dropwise.

  • Self-Validation (Microscopy): Before applying to cells, place a drop of the final media on a hemocytometer and observe under a phase-contrast microscope at 20x magnification. The absence of dark, irregular crystals confirms that the drug is successfully trapped in micelles rather than precipitating.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.[Link]

  • Loftsson, T., Jarho, P., Másson, M., & Järvinen, T. (2005). Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery, 2(2), 335-351.[Link]

  • Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: An updated review. AAPS PharmSciTech, 6(2), E329-E357.[Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Phenyl Ethyl Sulfide Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development and materials science increasingly rely on robust thioether building blocks, the synthesis of phenyl ethyl sulfide (ethylthiobenzene) via the SN​2 alkylation of thiophenol with ethyl bromide remains a fundamental transformation.

While this reaction is mechanistically straightforward, achieving quantitative yields without chromatographic purification requires precise thermodynamic control. This guide provides mechanistic troubleshooting, empirical data, and self-validating protocols to help you optimize the thermal parameters of your synthesis.

I. Mechanistic Troubleshooting & FAQs

Q1: Why is my batch reaction stalling or producing low yields at room temperature (20–25 °C)? A: The SN​2 displacement of the bromide ion by the thiophenoxide anion requires sufficient activation energy. In standard batch reactors, ambient temperatures often result in sluggish kinetics. Prolonged reaction times at 25 °C expose unreacted thiolate to atmospheric oxygen, leading to oxidative coupling and the formation of diphenyl disulfide as a major byproduct. However, if you transition to a packed-bed flow reactor using a heterogeneous base like K2​CO3​ , ambient temperature (25 °C) is highly effective due to maximized mass transfer and local concentration gradients[1].

Q2: What is the optimal temperature range for a standard batch or biphasic synthesis? A: The thermodynamic sweet spot lies between 40 °C and 90 °C , strictly dependent on your solvent system and catalytic approach.

  • Homogeneous Polar Aprotic Systems: When using solvents like hexamethylphosphoric triamide (HMPA) or DMF with a silane-protected thiolate (e.g., phenylthio(trimethyl)silane), a mild temperature of 40 °C drives the reaction to completion in just 2 hours[2].

  • Phase Transfer Catalysis (PTC): In a liquid-liquid-liquid (L-L-L) PTC system utilizing tetrabutylammonium bromide (TBAB), elevating the temperature to 90 °C provides the kinetic energy necessary for rapid phase-boundary transfer without degrading the catalyst[3].

Q3: Can I simply reflux the reaction at >100 °C to accelerate conversion? A: No. Ethyl bromide is highly volatile with a boiling point of approximately 38.4 °C. Heating an unpressurized vessel beyond 50 °C without a highly efficient reflux condenser will cause the alkylating agent to boil off, prematurely halting the reaction. Furthermore, excessive thermal stress can promote over-alkylation, converting your target thioether into an unwanted sulfonium salt.

II. Quantitative Data Summary

The table below synthesizes the optimal thermal parameters across different reactor setups and catalytic systems to help you benchmark your experimental design.

Reaction SystemBase / CatalystOptimal TemperatureReaction TimeReported Yield
Homogeneous Batch HMPA (Solvent)40 °C2 – 3 h83%[2]
Biphasic L-L-L PTC NaOH / TBAB90 °C7 h~100% Selectivity[3]
Packed-Bed Flow Heterogeneous K2​CO3​ 25 °C (Ambient)Continuous>80%[1]

III. Self-Validating Experimental Protocol

S-Alkylation of Thiophenol via Liquid-Liquid-Liquid Phase Transfer Catalysis (L-L-L PTC)

This methodology leverages a catalyst-rich middle phase to suppress aqueous hydrolysis and maximize selectivity at 90 °C[3].

Step 1: Thiophenoxide Formation

  • Action: In a 100 mL reactor equipped with a reflux condenser and a six-blade turbine impeller, combine 0.01 mol of thiophenol with 0.015 mol of aqueous NaOH (in 15 mL water). Stir at 1200 rpm and heat to 100 °C for 1 hour.

  • Causality: The strong base deprotonates the thiol, generating the highly nucleophilic sodium thiophenoxide.

  • Validation Checkpoint: The initially heterogeneous mixture will become a clear, homogeneous aqueous solution as the water-insoluble thiol converts into the soluble sodium salt.

Step 2: Phase Separation & Catalyst Addition

  • Action: Saturate the aqueous phase by adding 0.051 mol of NaCl. Subsequently, add 0.0045 mol of Tetrabutylammonium bromide (TBAB).

  • Causality: The addition of NaCl induces a "salting-out" effect. When combined with TBAB, this forces the generation of a third, catalyst-rich middle liquid phase that isolates the reaction from water, totally suppressing side-hydrolysis[3].

  • Validation Checkpoint: Stop stirring briefly; you must visually confirm the formation of three distinct liquid layers.

Step 3: Alkylation

  • Action: Adjust the isothermal bath to exactly 90 °C . Add 0.01 mol of ethyl bromide dissolved in 15 mL of toluene. Resume stirring at 1200 rpm for 7 hours.

  • Causality: 90 °C provides optimal kinetic energy for the SN​2 attack within the middle PTC phase while the reflux condenser prevents the escape of volatile ethyl bromide.

  • Validation Checkpoint: Monitor the organic phase via TLC (Hexane/Ethyl Acetate 9:1). The reaction is complete when the UV-active thiophenol spot completely disappears, leaving only the less polar phenyl ethyl sulfide spot.

Step 4: Isolation

  • Action: Cool the reactor to room temperature. Isolate the upper organic (toluene) layer. Wash sequentially with water and brine, dry over anhydrous MgSO4​ , and evaporate the solvent under reduced pressure to yield the pure thioether.

IV. Reaction Pathway Visualization

The following diagram illustrates how temperature dictates the mechanistic fate of the reaction.

G Start Thiophenol + Ethyl Bromide + Base Low < 25°C (Standard Batch) Start->Low Opt 40°C - 90°C (Optimized) Start->Opt High > 100°C (Unpressurized) Start->High Slow Slow Kinetics & Incomplete Conversion Low->Slow Product Phenyl Ethyl Sulfide (High Yield) Opt->Product Efficient SN2 Evap Ethyl Bromide Evaporation High->Evap Reagent Loss Sulfonium Sulfonium Salt Formation High->Sulfonium Over-alkylation Disulfide Diphenyl Disulfide (Oxidation) Slow->Disulfide O2 Exposure

Figure 1: Temperature-dependent reaction pathways for phenyl ethyl sulfide synthesis.

V. References

1.[2] Synthesis of ethyl phenyl sulfide - PrepChem.com. Source: prepchem.com. URL: [Link] 2.[3] S-Alkylation of thiophenol under biphasic conditions. Source: jocpr.com. URL: [Link] 3.[1] Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. Source: akjournals.com. URL: [Link]

Sources

Addressing steric hindrance in 4-(Dimethylamino)phenyl ethyl sulfide reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(Dimethylamino)phenyl ethyl sulfide. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile but sterically challenging molecule. Here, we move beyond simple protocols to explore the underlying principles governing its reactivity, providing you with the expert insights needed to troubleshoot and optimize your reactions.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the chemical modification of 4-(Dimethylamino)phenyl ethyl sulfide. Each issue is analyzed from a mechanistic perspective to provide robust, field-proven solutions.

Q1: My electrophilic aromatic substitution (EAS) reaction is resulting in extremely low yields or fails completely. What is the likely cause and how can I fix it?

A1: The primary culprit is almost certainly steric hindrance imposed by the ethyl sulfide group on the positions most activated for substitution.

The Causality: The 4-(Dimethylamino)phenyl ethyl sulfide molecule presents a classic case of conflicting electronic and steric effects. The dimethylamino (-NMe₂) group is a powerful activating, ortho, para-directing group, flooding the C3 and C5 positions (ortho to -NMe₂) with electron density.[1] This makes them highly nucleophilic and electronically primed for attack by an electrophile (E⁺). However, the ethyl sulfide group (-SEt) at the C4 position, while also an ortho, para-director, creates a significant steric shield around these same C3 and C5 positions. The flexible ethyl group can rotate, effectively guarding the approach to the activated carbons. When a bulky electrophile or a large catalyst complex is used, it physically cannot get close enough to the C3/C5 carbons to form the critical sigma complex intermediate, leading to a high activation energy and a stalled reaction.[2][3]

Troubleshooting Workflow: Low-Yield Electrophilic Aromatic Substitution

G start Low or No Yield in EAS Reaction check_sm Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_sm sm_present Significant Starting Material Remains? check_sm->sm_present side_products Multiple Unidentified Products? check_sm->side_products sol_sm_1 Increase Reaction Temperature or Time (Monitor carefully for decomposition) sm_present->sol_sm_1 Yes sol_sm_2 Switch to a More Potent Electrophile/ Activating System (e.g., use oleum for sulfonation) sm_present->sol_sm_2 Yes no_sm_no_side Primary Issue is Likely Steric Hindrance sm_present->no_sm_no_side No sol_side_1 Hypothesize Side Reactions: - N-Oxidation/N-Sulfonation - Polysubstitution - Ring Decomposition side_products->sol_side_1 Yes sol_side_2 Modify Workup Protocol (e.g., reductive quench for N-oxides) side_products->sol_side_2 Yes side_products->no_sm_no_side No sol_steric_1 Reduce Steric Bulk of Electrophile (e.g., use SO₃ directly instead of chlorosulfonic acid) no_sm_no_side->sol_steric_1 sol_steric_2 Use Smaller Lewis Acid Catalyst (See Table 1) no_sm_no_side->sol_steric_2 sol_steric_3 Consider Alternative Synthetic Route (e.g., functionalize a less-hindered precursor) no_sm_no_side->sol_steric_3

Caption: Troubleshooting decision tree for EAS reactions.

Solutions:

  • Reduce the Steric Profile of the Electrophile: For reactions like Friedel-Crafts acylation, use acetyl chloride (CH₃COCl) with a suitable Lewis acid instead of a bulkier acyl halide like isobutyryl chloride. For halogenation, using molecular bromine or chlorine with a mild Lewis acid is preferable to using bulky N-halo-succinimide reagents.

  • Select a Less Bulky Catalyst: The size of the Lewis acid catalyst is critical. Large catalysts can create a congested transition state that is energetically unfavorable.[4]

CatalystRelative Steric BulkSuitability for Hindered SystemsNotes
AlCl₃ / AlBr₃ HighPoorOften dimerizes or forms large complexes with reagents, exacerbating steric clash.
FeCl₃ / FeBr₃ ModerateGoodA common and effective alternative to aluminum halides for many EAS reactions.[5]
BF₃·OEt₂ ModerateGoodThe etherate is less aggressive and bulky than anhydrous AlCl₃.
ZnCl₂ LowVery GoodA milder Lewis acid, often requiring higher temperatures but effective for hindered substrates.
Strong Acid (H₂SO₄) N/AExcellentFor reactions like nitration or sulfonation, the electrophile is generated in situ, avoiding a bulky metal catalyst entirely.[6]
  • Optimize Reaction Conditions:

    • Temperature: While higher temperatures can overcome activation barriers, they can also lead to decomposition, especially given the sensitive dimethylamino group. A careful, stepwise increase in temperature (e.g., from 0 °C to RT, then to 40 °C) while monitoring by TLC is advised.

    • Solvent: Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred as they are less likely to form bulky complexes with the Lewis acid catalyst.

Q2: I'm trying to oxidize the sulfide to a sulfoxide, but I'm getting a complex mixture of products and low conversion. How can I improve selectivity?

A2: This is a classic chemoselectivity challenge. You are likely facing competing oxidation at the electron-rich nitrogen of the dimethylamino group and potential over-oxidation to the sulfone.

The Causality: The sulfur atom in the ethyl sulfide group is a nucleophilic site, susceptible to oxidation. However, the nitrogen atom of the dimethylamino group is also easily oxidized, especially with powerful, non-selective oxidizing agents. Furthermore, controlling the oxidation to stop at the sulfoxide stage without proceeding to the more stable sulfone requires carefully chosen reagents and conditions.[7] The steric environment around the sulfur, while less of an issue than for EAS, can still influence the rate of reaction compared to the more exposed nitrogen atom.[8]

Reaction Pathway: Oxidation of 4-(Dimethylamino)phenyl ethyl sulfide

G substrate 4-(Dimethylamino)phenyl ethyl sulfide sulfoxide Desired Product: Sulfoxide substrate->sulfoxide [O] 1 equiv., controlled temp. n_oxide Side Product: N-Oxide substrate->n_oxide [O] Non-selective oxidant reagent Oxidizing Agent (e.g., m-CPBA, H₂O₂) reagent->substrate sulfone Over-oxidation: Sulfone sulfoxide->sulfone [O] >1 equiv., excess heat

Caption: Potential outcomes of sulfide oxidation.

Solutions:

  • Choose a Selective Oxidizing Agent:

    • Sodium periodate (NaIO₄): This is often the reagent of choice for clean conversion to sulfoxides. It is typically used in a biphasic system (e.g., DCM/water) or in methanol, where its insolubility helps moderate the reaction. It has a low tendency to oxidize the aniline nitrogen.

    • meta-Chloroperoxybenzoic acid (m-CPBA): While effective, m-CPBA can be too reactive, leading to both N-oxidation and over-oxidation to the sulfone. If used, it requires careful stoichiometry (use ≤1.05 equivalents) and low temperatures (e.g., -40 °C to 0 °C).

  • Control Stoichiometry and Temperature:

    • Use precisely 1.0 to 1.1 equivalents of the oxidant to favor the sulfoxide.

    • Begin the reaction at a low temperature (e.g., 0 °C or lower) and allow it to warm slowly. The oxidation is exothermic, and uncontrolled temperature increases will lead to side products.

  • Consider a Catalytic Method: Vanadium-based catalysts in combination with hydrogen peroxide (H₂O₂) have been shown to be highly effective for the selective oxidation of sulfides to sulfoxides and can be more tolerant of other functional groups.[7]

Protocol: Selective Oxidation to 4-(Dimethylamino)phenyl ethyl sulfoxide
  • Dissolve 1.0 equivalent of 4-(Dimethylamino)phenyl ethyl sulfide in methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice-water bath.

  • In a separate flask, dissolve 1.1 equivalents of sodium periodate (NaIO₄) in deionized water to create a saturated solution.

  • Add the NaIO₄ solution dropwise to the stirred solution of the sulfide over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-5 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove inorganic salts (sodium iodate).

  • Concentrate the filtrate under reduced pressure.

  • Extract the residue with dichloromethane (3x volume) and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude sulfoxide, which can be purified by column chromatography on silica gel.[9]

Section 2: Frequently Asked Questions (FAQs)

Q3: How do the -NMe₂ and -SEt groups electronically influence each other's reactivity? A3: They are both electron-donating, activating groups. The dimethylamino group is significantly more powerful due to its ability to donate its lone pair directly into the pi-system of the ring via resonance. The ethyl sulfide group also donates via resonance, but sulfur's larger size and more diffuse p-orbitals result in less effective overlap with the carbon p-orbitals of the ring, making it a weaker activator. Since both are ortho, para-directing and are para to each other, their activating effects are cooperative, making the ring highly electron-rich and very susceptible to electrophilic attack, provided the steric barrier can be overcome.[1]

Q4: Could I perform a reaction at the nitrogen, for example, N-alkylation, without affecting the rest of the molecule? A3: It is challenging but possible. The nitrogen atom is nucleophilic, but direct N-alkylation with alkyl halides can be complicated by competing reactions. Using strong electrophiles under harsh conditions could lead to attack on the highly activated aromatic ring. Furthermore, the product, a tertiary amine, can be further alkylated to form a quaternary ammonium salt. A more controlled approach would involve reductive amination, where a different aldehyde is reacted with a related precursor, 4-(ethylthio)aniline, followed by reductive methylation to install the two methyl groups. This avoids exposing the final, highly activated molecule to harsh alkylating agents.[10]

Q5: Is it feasible to use the ethyl sulfide group as a handle for metal-catalyzed cross-coupling reactions? A5: Yes, C-S bonds can be activated for cross-coupling, although it is more challenging than using the more common C-Br or C-I bonds.[11] Reactions like the Kumada coupling (using Grignard reagents) or nickel-catalyzed couplings can be effective. These reactions typically require more forcing conditions and specialized phosphine ligands that are tolerant to sulfur, which can sometimes act as a catalyst poison.[12] This approach is generally considered when other methods of functionalization are not viable.

Q6: Why is steric hindrance such a critical factor for this molecule compared to its analog, 4-(dimethylamino)phenyl methyl sulfide? A6: The difference between a methyl (-CH₃) and an ethyl (-CH₂CH₃) group is significant in terms of steric demand. An ethyl group is not only larger but possesses a C-C bond that allows for rotation. This rotation sweeps out a larger volume of space (a larger "cone angle") compared to the more compact methyl group. This increased dynamic bulk more effectively shields the adjacent C3 and C5 positions, dramatically increasing the energy barrier for the approach of an electrophile.[13]

References

  • BenchChem. (2025). Troubleshooting low yields in 2-(Allyloxy)aniline reactions. BenchChem Technical Support.
  • Srinivasan, C., Chellamani, A., & Rajagopal, S. (1978).
  • BenchChem. (2025). Technical Support Center: Recrystallization of Substituted Anilines. BenchChem Technical Support.
  • Yadav, N., et al. (2025).
  • Chemistry Learner. (2024). Steric Hindrance: Definition, Factors, & Examples. Chemistry Learner.
  • Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2)
  • ChemTalk. (2021). Steric Hindrance. ChemTalk.
  • LabXchange. (2025).
  • ResearchGate. (n.d.). Mechanism of oxidation of aryl sulfides.
  • Ponec, R., et al. (n.d.). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry.
  • Frisch, A. C., & Beller, M. (2011). Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners. Chemical Reviews.
  • Varley, C. L., et al. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules.
  • Falivene, L., et al. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts.
  • Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organic Process Research & Development.
  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.
  • Percec, V., et al. (2011). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Chemical Reviews.
  • ResearchGate. (n.d.). Steric effect in alkylation reactions by N-alkyl-N-nitrosoureas: A kinetic approach.
  • Bultema, J. B., et al. (2024).
  • Ghosh, I., et al. (2018). Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis. Beilstein Journal of Organic Chemistry.
  • Chemistry Steps. (2022). Electrophilic Aromatic Substitution – The Mechanism. Chemistry Steps.
  • Khan Academy. (2013). Steric hindrance. Khan Academy.
  • White, D. P., et al. (n.d.). Computational Measurement of Steric Effects: the Size of Organic Substituents Computed by Ligand Repulsive Energies. The Journal of Organic Chemistry.
  • Cai, M., et al. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity.
  • Beaujuge, P. M., & Reynolds, J. R. (2014). Pd- and Ni-catalyzed cross-coupling reactions in the synthesis of organic electronic materials. Journal of Macromolecular Science, Part C: Polymer Reviews.
  • van Hoek, T. C., Verkade, P. E., & Wepster, B. M. (n.d.). Steric inhibition of the mesomerism in aromatic amines with bulky N‐alkyl groups of compact structure: Nitrosation and coupling of the four N‐methyl‐N‐butylanilines. Scilit.
  • BenchChem. (2025). Navigating the Aromatic Landscape: A Technical Guide to the Electrophilic Substitution Reactions of 4-(bromomethyl)-N,N- dimethylaniline. BenchChem Technical Support.
  • Frisch, A. C., & Beller, M. (2011). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. Chemical Reviews.
  • University of Illinois IDEALS. (2022). Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands.
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  • Mphahlele, M. J., & Maluleka, M. M. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Molbank.
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Technical Support Center: Amino Phenyl Sulfide Synthesis & Side Reaction Management

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for thioetherification and amino phenyl sulfide synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the mechanistic causality behind common side reactions—such as disulfide formation, catalyst poisoning, and oligomerization—and provide self-validating protocols to ensure robust C–S bond formation.

Part 1: Mechanistic Workflow & Bottlenecks

SynthesisWorkflow Start Starting Materials: Haloanilines + Thiols CuCat Cu(I) Catalysis (Ligand-Free) Start->CuCat Heat, Base PdCat Pd Catalysis (Bidentate Ligands) Start->PdCat Heat, Base PhotoNi Photoredox/Ni Dual Catalysis Start->PhotoNi Visible Light EDA EDA Photoactivation (Thianthrenium Salts) Start->EDA Visible Light Side1 Side Reaction: Disulfide Formation CuCat->Side1 O2 exposure Product Target: Amino Phenyl Sulfides CuCat->Product Anaerobic Side2 Side Reaction: Catalyst Poisoning PdCat->Side2 Thiol excess Side3 Side Reaction: Dehalogenation PdCat->Side3 Harsh reductants PdCat->Product dppf ligand PhotoNi->Product Base-free EDA->Product Retains Halides

Workflow of amino phenyl sulfide synthesis pathways and side reaction branches.

Part 2: Troubleshooting Guide (FAQs)

Q1: Why am I observing high levels of disulfide byproducts during the Cu-catalyzed cross-coupling of aminothiophenols with aryl halides? Causality: Disulfide formation is a competing oxidative pathway. In the presence of trace oxygen, the metal center acts as an electron shuttle, oxidizing thiols to thiyl radicals which rapidly dimerize. Solution: Transition to a ligand-free Cu(I) catalytic system in polar protic solvents. Computational and kinetic studies reveal that strong coordination of the thiolate to copper generates a highly stable [Cu(SPh)2]K intermediate[1]. This intermediate lowers the activation energy for the desired C–S coupling while resisting oxidative dimerization, provided strict anaerobic techniques (Schlenk line) are maintained[1].

Q2: My palladium-catalyzed thioetherification is stalling at low conversion. Is the catalyst being poisoned? Causality: Yes. The soft-soft interaction between Pd(II) intermediates and thiolate anions is thermodynamically highly favorable. An excess of thiol displaces the active ligands, forming stable, inactive polymeric Pd-thiolate species that halt both oxidative addition and reductive elimination[2]. Solution: You must utilize bulky, bidentate phosphine ligands. Employing Pd(OAc)2 with 1,1′-bis(diisopropylphosphino)ferrocene (dppf) creates a sterically demanding coordination sphere that prevents thiol-ligand interchange, allowing the catalytic cycle to proceed efficiently[3].

Q3: When using base-promoted SNAr to couple haloanilines, I detect significant oligomerization. How can I control this? Causality: Haloanilines possess both an electrophilic site (the halogen) and a nucleophilic site (the primary amine). Strong exogenous bases deprotonate the amine, triggering intermolecular SNAr reactions that yield polyaniline-type oligomers[4]. Solution: Shift to a Proton Transfer Dual Ionization (PTDI) mechanism. By utilizing milder organic bases (or base-free conditions in solvents like MeCN), you taper the reactivity of the thiolate and prevent the deprotonation of the aniline moiety, effectively shutting down the oligomerization pathway[4].

Q4: How do I prevent the dehalogenation of my secondary halide handles when synthesizing bromo-aminophenyl sulfides? Causality: Traditional cross-coupling or strong single-electron reductants often cleave weaker C–Br or C–I bonds via over-reduction. Solution: Implement Electron Donor-Acceptor (EDA) photoactivation using thianthrenium salts. This method generates aryl radicals via a unimolecular nucleophilic substitution (SRN1) radical chain without reducing the C–halogen bond, allowing complete retention of the halide handles for downstream diversification[5].

Part 3: Standardized Experimental Protocols

Protocol A: Base-Free Photoredox/Nickel Dual Catalyzed Thioetherification

Advantage: Completely avoids Pd-poisoning and relies on selective Hydrogen Atom Transfer (HAT)[2][6].

  • Preparation: In a nitrogen-filled glovebox, charge a vial with the haloaniline (1.0 equiv), thiol (1.5 equiv), NiCl2·glyme (5 mol %), dtbbpy (5 mol %), Ir(dF(CF3)ppy)2(dtbbpy)PF6 (1 mol %), and the alkylbis(catecholato)silicate (1.5 equiv)[2].

  • Solvent Addition: Add anhydrous, degassed DMF (0.1 M).

    • Self-Validation Checkpoint: The solution should appear pale green, indicating the presence of unactivated Ni(II).

  • Irradiation: Seal the vial, remove it from the glovebox, and irradiate with 450 nm blue LEDs at room temperature for 24 hours.

    • Self-Validation Checkpoint: The mixture will transition to a deep red/brown color, visually confirming the reduction to the active Ni(0) species and the successful generation of thiyl radicals[2].

  • Workup: Dilute with EtOAc, wash with saturated aqueous NaHCO3 and brine, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Ligand-Free Cu(I)-Catalyzed C-S Coupling

Advantage: Cost-effective, utilizes the [Cu(SPh)2]K intermediate to drive the reaction[1].

  • Preparation: Charge a Schlenk tube with CuI (10 mol %), the aryl iodide (1.0 equiv), and K2CO3 (2.0 equiv).

  • Anaerobic Purge (Critical): Evacuate the tube and backfill with high-purity N2. Repeat this cycle three times to completely remove trace O2, which is the primary driver of disulfide side reactions.

  • Reagent Addition: Inject the aminothiophenol (1.2 equiv) and degassed polar protic solvent (e.g., EtOH) under positive N2 flow[1].

    • Self-Validation Checkpoint: An immediate color shift to yellow/orange confirms the formation of the active Cu(I)-thiolate complex.

  • Reaction: Heat the mixture to 80°C and stir for 12-16 hours. Monitor the disappearance of the aryl iodide via GC-MS.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove copper salts, concentrate, and purify.

Part 4: Quantitative Data Summary

Synthesis StrategyPrimary Side ReactionMechanistic CausalityMitigation StrategyTypical Yield
Cu(I) Catalysis Disulfide FormationOxidative dimerization of Cu(I)-thiolates by trace O2.Strict anaerobic conditions; polar protic solvents to stabilize intermediate.75–90%
Pd Catalysis Catalyst PoisoningThiols outcompete ligands, forming inactive Pd-thiolate polymers.Employ bulky, bidentate phosphine ligands (e.g., dppf) to block interchange.70–85%
Base-Promoted SNAr OligomerizationStrong bases deprotonate amines, causing intermolecular SNAr.Use PTDI mechanism with mild organic bases or base-free conditions.60–80%
Photoredox/Ni Disulfide (if using aryl thiols)Aryl thiols fail HAT selectivity, leading to dimerization.Use alkylsilicates for selective S–H abstraction with aliphatic/protic thiols.80–95%
EDA Photoactivation DehalogenationOver-reduction of C–X bonds by strong reductants.Use thianthrenium salts to generate aryl radicals without C–X reduction.70–88%

References

  • [1] Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism. RSC Publishing. 1

  • [4] Development of a Thioetherification of Heteroarene Electrophiles with Broad Scope via a Proton Transfer Dual Ionization Mechanism. PMC. 4

  • [3] A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines. ResearchGate. 3

  • [6] Thioetherification via Photoredox/Nickel Dual Catalysis. Organic Chemistry Portal. 6

  • [2] Thioetherification via Photoredox/Nickel Dual Catalysis. PMC.2

  • [5] Sustainable Thioetherification via Electron Donor-Acceptor Photoactivation using Thianthrenium Salts. PMC. 5

Sources

Validation & Comparative

Comparative Guide: 1H NMR Interpretation of 4-(Dimethylamino)phenyl ethyl sulfide Across Analytical Platforms

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science scale, the need for rapid, reliable structural verification is paramount. 4-(Dimethylamino)phenyl ethyl sulfide is a highly functionalized aromatic compound featuring both a strongly electron-donating dimethylamino group and an ethyl sulfide moiety.

While its structure may appear straightforward, its 1 H NMR spectrum presents a classic analytical challenge: the near-isochronous chemical shifts of its aliphatic protons. This guide provides an objective, data-backed comparison of how this compound behaves across Benchtop (60 MHz) and High-Field (400 MHz) NMR platforms, explaining the physical causality behind the spectral differences and providing a self-validating protocol for accurate interpretation.

The Analytical Challenge: Mechanistic Causality of Signal Overlap

To understand why platform selection matters for this specific product, we must analyze the electron density of the molecule.

  • The Dimethylamino Group ( −N(CH3​)2​ ): The electronegative nitrogen deshields the attached methyl protons, placing the 6H singlet at approximately δ 2.93 ppm .

  • The Ethyl Sulfide Group ( −S−CH2​−CH3​ ): The sulfur atom similarly deshields the adjacent methylene protons, placing the 2H quartet at approximately δ 2.82 ppm .

The chemical shift difference ( Δδ ) between these two environments is a mere 0.11 ppm .

As established in comparative studies of magnetic field strengths [1], the chemical shift of a signal (in ppm) is independent of the external magnetic field, but the absolute frequency width of spin-spin splitting ( J -coupling, in Hz) remains constant regardless of the instrument. A standard aliphatic 3JHH​ coupling constant is ~7.3 Hz, meaning the −S−CH2​− quartet spans approximately 21.9 Hz in total width.

  • At 400 MHz: The 0.11 ppm difference translates to a frequency separation of 44.0 Hz ( 0.11×400 ). Because 44.0 Hz > 21.9 Hz, the singlet and the quartet are completely baseline-resolved.

  • At 60 MHz: The 0.11 ppm difference translates to a frequency separation of only 6.6 Hz ( 0.11×60 ). Because 6.6 Hz < 21.9 Hz, the 6H singlet falls directly inside the 2H quartet. This creates a heavily convoluted multiplet that cannot be accurately integrated or assigned without advanced deconvolution algorithms [1][2].

NMR_Resolution_Logic Compound 4-(Dimethylamino)phenyl ethyl sulfide Signals Critical Signals: N-CH3 (2.93 ppm) S-CH2 (2.82 ppm) Compound->Signals Benchtop Benchtop NMR (60 MHz) Signals->Benchtop Low Field HighField High-Field NMR (400 MHz) Signals->HighField High Field Overlap Δν = 6.6 Hz Severe Overlap Benchtop->Overlap Δν < Quartet Width Resolved Δν = 44.0 Hz Baseline Resolved HighField->Resolved Δν > Quartet Width

Workflow and physical causality of NMR signal resolution for the target sulfide compound.

Quantitative Data Presentation

The tables below summarize the expected 1 H NMR spectral data and the comparative performance of the two analytical platforms when analyzing this specific sulfide derivative.

Table 1: 1 H NMR Spectral Data Comparison ( CDCl3​ , 298 K)
Proton EnvironmentChemical Shift ( δ , ppm)MultiplicityIntegration400 MHz Resolution60 MHz Resolution
Aromatic (ortho to −SEt ) 7.30Doublet (d)2HResolvedResolved
Aromatic (ortho to −NMe2​ ) 6.68Doublet (d)2HResolvedResolved
−N(CH3​)2​ 2.93Singlet (s)6HResolved Overlapped (Multiplet)
−S−CH2​− 2.82Quartet (q)2HResolved Overlapped (Multiplet)
−CH2​−CH3​ 1.25Triplet (t)3HResolvedResolved
Table 2: Platform Performance Metrics for Target Compound
MetricBenchtop NMR (60 MHz)High-Field NMR (400 MHz)
Primary Use Case Reaction monitoring, routine QA/QCStructural elucidation, Impurity profiling
Aliphatic Resolution Poor (Singlet/Quartet overlap)Excellent (Baseline resolved)
Aromatic Resolution Good (AA'BB' doublets visible)Excellent (Fine coupling visible)
Signal-to-Noise Low (Requires 64 scans)High (>100:1 at 16 scans)

Experimental Protocols: Self-Validating Acquisition System

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates internal quality assurance checks. If the validation gates fail, the resulting data cannot be trusted for structural verification.

Step 1: Standardized Sample Preparation
  • Weighing: Accurately weigh 15.0 mg of 4-(Dimethylamino)phenyl ethyl sulfide using a microbalance.

  • Solvation: Dissolve the compound in exactly 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.05% v/v Tetramethylsilane (TMS) [3].

    • Causality: CDCl3​ is selected for its excellent solvation of moderately polar organic sulfides and its deuterium lock capabilities. TMS acts as the internal zero-point reference, which is absolutely critical for accurately mapping the tight 2.8–2.9 ppm window.

  • Transfer: Filter the solution through a glass wool plug into a standard 5 mm precision NMR tube to remove any paramagnetic particulates that could artificially broaden the spectral lines.

Step 2: High-Field Acquisition (400 MHz)
  • Lock and Shim: Insert the sample into the 9.4 T magnet. Lock on the deuterium signal of CDCl3​ and shim the Z1/Z2 gradients.

  • Acquisition: Acquire 16 transients (scans) with a spectral width of 12 ppm, an acquisition time of 3.0 seconds, and a relaxation delay (D1) of 2.0 seconds.

    • Causality: A 2.0s D1 ensures complete longitudinal relaxation ( T1​ ) for the accurate relative integration of the 6H singlet versus the 2H quartet.

Step 3: Benchtop Acquisition (60 MHz)
  • Shim: Insert the sample into the 1.4 T permanent magnet benchtop system and run the automated 1D proton shim routine.

  • Acquisition: Acquire 64 transients.

    • Causality: Benchtop systems suffer from lower intrinsic sensitivity due to a smaller population difference in nuclear spin states (Boltzmann distribution). Increasing scans from 16 to 64 enhances the Signal-to-Noise Ratio (SNR) by a factor of 4​=2 , compensating for the lower field strength [1].

Step 4: Data Processing & Validation Gate
  • Apply a 0.3 Hz exponential line broadening function (LB) prior to Fourier Transformation.

  • Phase the spectrum manually (zero and first-order) to ensure symmetrical peak shapes.

  • Validation Gate: Baseline correct the spectrum and reference the TMS peak to exactly 0.00 ppm. If the TMS peak exhibits a full-width at half-maximum (FWHM) greater than 1.0 Hz at 400 MHz (or >2.0 Hz at 60 MHz), reject the spectrum and re-shim the magnet. Poor magnetic field homogeneity will artificially merge the target signals, rendering the comparison invalid.

Conclusion & Recommendations

For researchers synthesizing 4-(Dimethylamino)phenyl ethyl sulfide, the choice of analytical platform dictates the depth of structural insight. Benchtop NMR (60 MHz) is highly effective for confirming the presence of the para-substituted aromatic ring (6.68 and 7.30 ppm) and the terminal methyl group (1.25 ppm), making it ideal for rapid, cryogen-free QA/QC during process scale-up [2].

However, if the analytical goal is strict structural elucidation, impurity profiling, or validating the integrity of the −S−CH2​− linkage, High-Field NMR ( 400 MHz) is mandatory. The superior chemical shift dispersion (in Hz) is required to resolve the critical 0.11 ppm overlap between the dimethylamino and ethyl sulfide aliphatic protons.

References

  • Title: High-field to Benchtop NMR Spectroscopy - Part 3 Source: Oxford Instruments URL: [Link]

  • Title: Low-field benchtop versus high-field NMR for routine 31P analysis of lignin, a comparative study Source: Magritek / Industrial Crops and Products URL: [Link]

  • Title: N,N-Dimethyl-4-ethylaniline | C10H15N (Structural Analog Reference) Source: PubChem URL: [Link]

FTIR spectrum analysis of 4-(Dimethylamino)phenyl ethyl sulfide

Author: BenchChem Technical Support Team. Date: March 2026

FTIR Spectrum Analysis of 4-(Dimethylamino)phenyl ethyl sulfide: A Comparative Guide to Sampling Methodologies

As a Senior Application Scientist, evaluating a bifunctional molecule like 4-(Dimethylamino)phenyl ethyl sulfide (CAS: 62291-59-2) requires more than just running a spectrum—it demands a strategic alignment between the molecule’s quantum mechanical properties and the chosen instrumental modality. This compound features an electron-donating dimethylamino group (-N(CH₃)₂) and an ethyl sulfide moiety (-S-CH₂CH₃) situated at the para positions of a benzene ring.

This guide objectively compares the performance of Attenuated Total Reflectance (ATR), KBr Pellet (Transmission), and Liquid Cell FTIR techniques for analyzing this specific compound, providing field-proven protocols and mechanistic insights to ensure absolute data integrity in your drug development or materials science pipeline.

Mechanistic Spectral Signatures

To select the correct FTIR sampling technique, we must first understand the causality behind the compound's infrared absorption behavior. Infrared absorption intensity is dictated by the change in the dipole moment ( Δμ ) during a molecular vibration.

  • The Dimethylamino Group (-N(CH₃)₂): The N-CH₃ symmetric stretching vibration appears at an unusually low frequency (typically 2750–2820 cm⁻¹)[1]. This red-shift is caused by hyperconjugation (an n→σ∗ interaction) between the nitrogen lone pair and the anti-bonding orbital of the adjacent C-H bond. This interaction weakens the C-H bond, lowering its vibrational frequency. The C-N stretch is highly polar and appears as a strong band near 1350 cm⁻¹.

  • The Ethyl Sulfide Group (-S-CH₂CH₃): The C-S-C stretching vibration occurs in the fingerprint region (600–700 cm⁻¹)[2]. Because carbon (2.55) and sulfur (2.58) have nearly identical electronegativities, the C-S bond is highly covalent. The minimal change in dipole moment during this vibration makes the C-S stretch an inherently weak IR absorber.

  • The Aromatic Ring: The para-disubstituted benzene ring yields a strong, diagnostic out-of-plane C-H bending vibration between 800–850 cm⁻¹, alongside standard sp² C-H stretches above 3000 cm⁻¹[2].

Table 1: Mechanistic FTIR Spectral Assignments
Functional GroupWavenumber (cm⁻¹)IntensityMechanistic Causality
N-CH₃ (C-H stretch) ~2750 - 2820MediumRed-shifted due to n→σ∗ hyperconjugation from the nitrogen lone pair.
Aromatic C-H stretch ~3030 - 3050Weak-MedStandard sp² hybridized carbon-hydrogen stretching[2].
Aromatic C=C stretch ~1500, ~1600StrongRing skeletal vibrations; enhanced by the polarizability of the para-substituents.
C-N stretch (Amine) ~1350StrongHigh dipole moment change during the stretching of the amine-ring bond.
C-S-C stretch ~600 - 700WeakLow dipole moment change due to the similar electronegativity of C and S[2].
Aromatic C-H bend ~800 - 850StrongOut-of-plane bending characteristic of para-disubstituted benzene rings.

Objective Comparison of FTIR Modalities

The choice of sampling technique directly impacts the visibility of the functional groups described above.

  • ATR-FTIR (Diamond/ZnSe): ATR relies on an evanescent wave penetrating the sample. The penetration depth ( dp​ ) is directly proportional to the wavelength. Therefore, the beam penetrates deeper at 600 cm⁻¹ than at 2800 cm⁻¹, causing relative peak intensity distortion. While ATR is unmatched for rapid screening, its shallow overall pathlength (0.5–2.0 µm) makes it poorly suited for detecting trace sulfoxide impurities (oxidation of the sulfide group).

  • KBr Pellet (Transmission): KBr pellets provide a macroscopic pathlength (~1 mm), artificially amplifying weak absorbers like the C-S stretch. It strictly follows the Beer-Lambert law, making it the superior choice for quantitative trace analysis and building regulatory reference libraries[3]. However, KBr is hygroscopic, and absorbed water can obscure the 3000–3500 cm⁻¹ region.

  • Liquid Cell (Transmission): Dissolving the compound in a non-polar solvent (e.g., CCl₄) eliminates solid-state polymorphism effects, providing the sharpest peaks for conformational studies, though it requires rigorous solvent subtraction.

Table 2: Performance Comparison Matrix
ParameterATR-FTIR (Diamond Crystal)KBr Pellet (Transmission)Liquid Cell (Transmission)
Sensitivity (Trace Analysis) Low (Short pathlength: 0.5–2 µm)High (Long pathlength: ~1 mm)[3]Medium (Pathlength: 0.01–0.1 mm)
Sample Preparation None (Direct application)High (Milling, pressing, vacuum)Medium (Dissolution, injection)
Spectral Distortion Yes (Wavelength-dependent depth)No (Follows Beer-Lambert law)No (Solvent subtraction required)
Primary Application Rapid QA/QC, bulk purityReference libraries, trace impuritiesSolution-state conformational analysis

Workflow Visualization

FTIR_Decision_Tree A 4-(Dimethylamino)phenyl ethyl sulfide B Define Analytical Goal A->B C1 Trace Impurity Analysis (e.g., Sulfoxide Detection) B->C1 C2 High-Throughput QA/QC (Routine Verification) B->C2 C3 Solution-State Dynamics (Conformational Studies) B->C3 D1 KBr Pellet Method (Transmission FTIR) C1->D1 Maximize Pathlength D2 ATR-FTIR (Diamond/ZnSe Crystal) C2->D2 Minimize Sample Prep D3 Liquid Cell (CaF2/NaCl Windows) C3->D3 Control Solvent Matrix

Decision matrix for selecting the optimal FTIR sampling modality based on analytical objectives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Do not proceed to sample measurement if the validation checkpoints fail.

Protocol A: High-Sensitivity KBr Pellet Transmission (For Trace Analysis)

Causality: KBr must be meticulously dried. Any residual moisture will absorb strongly at ~3400 cm⁻¹ (O-H stretch) and ~1640 cm⁻¹ (H-O-H bend), which can mask amine-related degradation products. Furthermore, the sample must be ground to a particle size smaller than the wavelength of infrared light (<2 µm) to prevent Mie scattering, which causes a sloping baseline[4].

  • Preparation: Bake spectroscopic-grade KBr powder at 110°C for a minimum of 3 hours. Store in a desiccator.

  • System Validation (The Blank): Press a 200 mg pellet of pure KBr using 8 tons of pressure under vacuum for 3 minutes[4]. Run this blank in the FTIR.

    • Checkpoint: If the baseline transmittance is <95% or if an O-H stretch is visible at 3400 cm⁻¹, discard the batch and re-dry the KBr. Do not use software baseline correction to fix a wet pellet.

  • Milling: Weigh 1.5 mg of 4-(Dimethylamino)phenyl ethyl sulfide and 200 mg of the validated KBr. Grind vigorously in an agate mortar for 2 minutes until a fine, uniform powder is achieved.

  • Pressing: Transfer the mixture to a 13 mm die. Apply 8-10 tons of pressure under a vacuum of several mm Hg for 5 minutes to form a transparent pellet[4].

  • Measurement: Collect the spectrum using 32 scans at a resolution of 4 cm⁻¹.

Protocol B: High-Throughput ATR-FTIR (For Rapid QA/QC)

Causality: The ATR evanescent wave penetrates only a few microns into the sample. Therefore, intimate optical contact between the solid sulfide compound and the ATR crystal is absolute paramount. Air gaps will drastically reduce signal intensity.

  • Crystal Preparation: Clean the diamond or ZnSe crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow to evaporate completely.

  • System Validation (The Background): Collect a background spectrum of the ambient air.

    • Checkpoint: Inspect the fingerprint region (1500–400 cm⁻¹). It must be perfectly flat. If ghost peaks are present, the crystal is contaminated. Reclean and re-run.

  • Application: Place ~5 mg of 4-(Dimethylamino)phenyl ethyl sulfide directly onto the center of the crystal.

  • Compression: Lower the ATR pressure anvil until the clutch clicks, ensuring uniform pressure.

    • Checkpoint: Run a preview scan. The strongest peak (likely the C-N stretch at ~1350 cm⁻¹) should have an absorbance between 0.1 and 0.8 AU. If it is >1.0 AU, the detector may saturate; reduce the pressure or sample amount.

  • Measurement: Collect the spectrum using 16 scans at a resolution of 4 cm⁻¹. Apply an ATR-correction algorithm if comparing directly to historical transmission libraries.

References

  • Kintek Solution. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?" Kintek Press. [Link]

  • Shimadzu. "Measurement Methods for Powder Samples." Shimadzu Analytical and Measuring Instruments. [Link]

  • MDPI. "Discovery of Novel N-[(dimethylamino)methylene]thiourea-Functionalized Lignin for Efficient Cr(VI) Removal from Wastewater." Toxics. [Link]

  • Science Alert. "Antitumor Activity for Gold (III) Complex by High Content Screening Technique (HCS) and Cell Viability Assay." International Journal of Pharmacology. [Link]

Sources

Mass spectrometry fragmentation of p-(Dimethylamino)phenyl ethyl sulfide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of mass spectrometry (MS) fragmentation is critical for the structural elucidation, metabolite profiling, and trace quantification of active pharmaceutical ingredients (APIs). p-(Dimethylamino)phenyl ethyl sulfide (C₁₀H₁₅NS, Monoisotopic Mass: 181.0925 Da) is a highly relevant bifunctional molecule, containing both a tertiary amine and a thioether moiety—structural motifs frequently encountered in CNS drugs and kinase inhibitors.

This guide objectively compares the performance of two gold-standard analytical platforms—Gas Chromatography-Electron Ionization-MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS) —for the characterization of this compound.

Mechanistic Fragmentation Pathways (The "Why")

The choice of ionization technique fundamentally dictates the fragmentation logic of p-(Dimethylamino)phenyl ethyl sulfide.

GC-EI-MS: Odd-Electron (Radical) Fragmentation

Electron Ionization (EI) at 70 eV is a "hard" ionization technique that strips an electron from the molecule, yielding an odd-electron radical cation ([M]⁺• at m/z 181). The fragmentation is driven by both radical-site and charge-site initiation:

  • S-Alkyl Cleavage : Alkyl aryl sulfides are highly prone to the loss of the alkyl radical. The cleavage of the ethyl group yields a highly stable p-(dimethylamino)thiophenoxy cation at m/z 152[1].

  • α-Cleavage at the Amine : The dimethylamino group directs the loss of a methyl radical (•CH₃), producing an m/z 166 fragment[2].

  • Hydrogen Rearrangement : A characteristic McLafferty-type rearrangement allows the loss of a neutral ethylene molecule (C₂H₄), yielding an m/z 153 radical cation.

LC-ESI-MS/MS: Even-Electron Fragmentation

Electrospray Ionization (ESI) is a "soft" technique. In positive mode, the tertiary amine is readily protonated, yielding an even-electron precursor ion ([M+H]⁺ at m/z 182). Under Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD), fragmentation strictly adheres to the Even-Electron Rule [3]. Even-electron ions preferentially lose neutral molecules rather than radicals[4]. Therefore, the primary pathways are:

  • Neutral Loss of Alkene : Loss of ethylene (28 Da) yields an m/z 154 fragment.

  • Neutral Loss of Thiol : Cleavage of the C-S bond with hydrogen transfer results in the loss of ethanethiol (C₂H₆S, 62 Da), generating the highly stable p-dimethylaminophenyl cation at m/z 120.

Fragmentation cluster_EI GC-EI-MS (Odd-Electron Fragmentation) cluster_ESI LC-ESI-MS/MS (Even-Electron Fragmentation) EI_M [M]⁺• (Radical Cation) m/z 181 EI_F1 [M - •CH3]⁺ m/z 166 EI_M->EI_F1 Radical Loss (Amine) EI_F2 [M - •C2H5]⁺ m/z 152 EI_M->EI_F2 α-Cleavage (Sulfide) EI_F3 [M - C2H4]⁺• m/z 153 EI_M->EI_F3 H-Rearrangement ESI_M [M+H]⁺ (Protonated) m/z 182 ESI_F1 [M+H - C2H4]⁺ m/z 154 ESI_M->ESI_F1 Neutral Loss (Alkene) ESI_F2 [M+H - C2H6S]⁺ m/z 120 ESI_M->ESI_F2 Neutral Loss (Thiol)

Fig 1. Comparative MS fragmentation pathways of p-(Dimethylamino)phenyl ethyl sulfide.

Platform Performance & Suitability Comparison

When selecting a platform for analyzing this thioether, scientists must weigh structural resolution against quantitative sensitivity.

FeatureGC-EI-MS (Single Quadrupole)LC-ESI-MS/MS (Orbitrap HCD)
Primary Application Structural elucidation, untargeted screening.Trace quantification, metabolite ID in biofluids.
Ionization Energy 70 eV (Standardized, Hard).Variable (Soft, typically 3-5 kV spray voltage).
Precursor Ion [M]⁺• (m/z 181)[M+H]⁺ (m/z 182)
Library Matching Excellent (NIST/Wiley compatible).Poor (Requires custom MS/MS libraries).
Matrix Interference High in complex biological matrices.Low (MS/MS provides high specificity).
Sensitivity Nanogram (ng) to high Picogram (pg).Low Picogram (pg) to Femtogram (fg).

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: GC-EI-MS Structural Profiling

Causality Check: Derivatization is intentionally omitted because the tertiary amine and thioether moieties provide sufficient volatility and thermal stability for direct GC analysis.

  • Sample Preparation : Dissolve the standard in LC-MS grade ethyl acetate to a final concentration of 10 µg/mL.

  • System Suitability : Inject a pure ethyl acetate blank to validate the absence of column carryover.

  • Chromatographic Separation :

    • Column : DB-5MS (30 m × 0.25 mm, 0.25 µm film). Reasoning: The 5% phenyl stationary phase provides optimal selectivity for aromatic amines.

    • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

    • Oven Program : 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Parameters :

    • Inlet Temp : 250°C (Prevents thermal degradation of the sulfide bond while ensuring rapid volatilization).

    • Ion Source Temp : 230°C.

    • Electron Energy : 70 eV.

    • Scan Range : m/z 50 to 300.

Protocol B: LC-ESI-MS/MS (HCD) Trace Analysis

Causality Check: HCD (Higher-energy C-trap Dissociation) is selected over traditional ion-trap CID because HCD eliminates the "1/3 rule" low-mass cutoff, allowing the critical m/z 120 reporter ion to be detected.

  • Sample Preparation : Dilute the compound in 50:50 Water:Acetonitrile to 100 ng/mL. Spike with an isotopically labeled internal standard (e.g., p-(Dimethylamino)phenyl ethyl-d5 sulfide) to validate ionization suppression.

  • Chromatographic Separation :

    • Column : C18 Reverse Phase (100 × 2.1 mm, 1.7 µm).

    • Mobile Phase A : Water + 0.1% Formic Acid. Reasoning: Formic acid ensures complete protonation of the dimethylamino group, maximizing ESI+ efficiency.

    • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

    • Gradient : 5% B to 95% B over 5 minutes.

  • MS Parameters (Positive ESI) :

    • Spray Voltage : 3.5 kV.

    • Capillary Temp : 320°C.

    • HCD Normalized Collision Energy (NCE) : 25, 35, and 45 (Stepped NCE ensures comprehensive fragmentation of both the fragile C-S bond and the robust aromatic ring).

Comparative Data Presentation

The following table summarizes the quantitative fragmentation data expected from both platforms, serving as a reference for spectral interpretation.

PlatformPrecursor IonFragment m/zRelative AbundanceFragment AssignmentCleavage Type
GC-EI-MS 181 ([M]⁺•)18145%Molecular IonN/A
16685%[M - •CH₃]⁺Radical Loss (Amine)
153100% (Base)[M - C₂H₄]⁺•H-Rearrangement
15260%[M - •C₂H₅]⁺α-Cleavage (Sulfide)
LC-ESI-MS/MS 182 ([M+H]⁺)18210%Protonated PrecursorN/A
154100% (Base)[M+H - C₂H₄]⁺Neutral Loss
13730%[M+H - HN(CH₃)₂]⁺Amine Elimination
12075%[M+H - C₂H₆S]⁺Thiol Elimination

Conclusion & Recommendations

For drug development professionals characterizing p-(Dimethylamino)phenyl ethyl sulfide or its structural analogs:

  • Choose GC-EI-MS during early-stage synthesis and impurity profiling. The 70 eV fragmentation produces a highly reproducible fingerprint that is invaluable for confirming the presence of both the intact thioether (via the m/z 152 radical loss) and the amine.

  • Choose LC-ESI-MS/MS for pharmacokinetic (PK) studies and bioanalysis. The soft ionization coupled with HCD fragmentation yields a dominant m/z 154 transition, which provides the superior signal-to-noise ratio required for femtogram-level quantification in plasma or urine matrices.

References

  • Bowie, J. H., Lawesson, S. O., Madsen, J. Ø., Schroll, G., & Williams, D. H. "The mass spectra of alkyl aryl sulphides, diaryl disulphides and alkyl aryl sulphones." Phosphorus and Sulfur and the Related Elements. 1

  • Riter, L. S., et al. "Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry." European Journal of Mass Spectrometry, PubMed. 2

  • Thurman, E. M., Ferrer, I., & Barceló, D. "The even-electron rule in electrospray mass spectra of pesticides." Rapid Communications in Mass Spectrometry, PubMed. 3

  • Nakata, H. "Structure and m/z of Singly Charged Even-Electron Fragment Ions in Organic Mass Spectrometry: 'A Rule of Mass Shift' Revisited." Journal of the Mass Spectrometry Society of Japan. 4

Sources

Crystal structure data validation for phenyl ethyl sulfides

Author: BenchChem Technical Support Team. Date: March 2026

Title: Crystallographic Data Validation for Phenyl Ethyl Sulfides: A Comparative Guide to Refinement and Verification Software

Executive Summary

As a Senior Application Scientist specializing in chemical crystallography, I frequently encounter the unique challenges associated with validating sulfur-containing organic and organometallic frameworks. Phenyl ethyl sulfides and their derivatives are pivotal in asymmetric oxidation, serving as critical precursors for sulfoxides and sulfones in drug development[1]. Furthermore, their metalated derivatives—such as (2-(ethylthio)phenyl)lithium—exhibit complex, solvent-dependent oligomerization (e.g., centrosymmetric dimers or nonplanar four-membered rings) that must be rigorously verified through single-crystal X-ray diffraction (SCXRD)[2].

This guide objectively compares the leading crystallographic validation and refinement alternatives, providing a self-validating experimental protocol to ensure the scientific integrity of phenyl ethyl sulfide crystal structures.

Comparative Analysis of Validation Platforms

When resolving the crystal structure of a phenyl ethyl sulfide derivative, the choice of software dictates the efficiency of error detection and model convergence.

  • SHELXT / SHELXL (The Core Engine): SHELXT is the industry standard for solving the phase problem, utilizing dual-space recycling to generate an initial structural model[3]. While mathematically robust, SHELXL lacks a native, high-level graphical validation interface, necessitating third-party wrappers for real-time geometry checks.

  • Olex2 (The Integrated Environment): Olex2 acts as a comprehensive GUI for the SHELX engine. Causality in choice: We prioritize Olex2 because it provides real-time electron density map visualization (Fourier difference maps). For ethyl phenyl sulfides, where the aliphatic ethyl chain frequently exhibits rotational disorder, Olex2 allows for the rapid, visual application of geometric restraints (e.g., SADI, DFIX) to stabilize the refinement.

  • PLATON / checkCIF (The Validation Standard): Introduced by A.L. Spek, PLATON is the definitive tool for automated structure validation[4]. It rigorously tests the Crystallographic Information File (CIF) for completeness, missing symmetry (e.g., overlooked inversion centers), and solvent-accessible voids. CheckCIF is the web-based implementation required by the International Union of Crystallography (IUCr) for publication.

Quantitative Data: Software Performance Comparison

The following table summarizes the operational performance of these platforms when handling disordered sulfide structures.

Feature / MetricSHELXL (Standalone)Olex2 (GUI + Engine)PLATON / checkCIF
Primary Function Least-squares refinementVisualization & RefinementGeometry & Symmetry Validation
Disorder Handling Manual constraint codingVisual restraint applicationDetection of unresolved disorder
Void Analysis NoneBasic (Solvent Mask)Advanced (SQUEEZE algorithm)
Alert System Command-line warningsReal-time GUI flagsA, B, C, G level strict alerts
Integration Core executableWraps SHELX/SHELXTReads final CIF/FCF outputs

Experimental Protocol: Self-Validating Workflow for Phenyl Ethyl Sulfides

To ensure trustworthiness, the following methodology represents a self-validating system. Every refinement step is cross-checked against electron density residuals to prevent over-parameterization.

Step 1: Data Collection and Integration

  • Mount the phenyl ethyl sulfide crystal on a diffractometer (e.g., Bruker AXS D8) using a cryoloop and perfluoropolyether oil to prevent solvent loss.

  • Collect data at 100 K using Cu Kα or Mo Kα radiation. Causality: Low temperature minimizes the thermal motion of the flexible ethyl group, reducing dynamic disorder artifacts that complicate structure solution.

  • Integrate the frames and apply empirical absorption corrections (e.g., SADABS) to account for the anomalous dispersion of the sulfur atom.

Step 2: Structure Solution

  • Run SHELXT to solve the structure[3].

  • Verify the heavy atoms (S, and any metal ions if analyzing a metalated complex[2]). The sulfur atom must display a significantly higher electron density peak than surrounding carbons to validate the chemical assignment.

Step 3: Anisotropic Refinement (Olex2)

  • Assign carbon atoms to the remaining Q-peaks.

  • Refine isotropically, then convert all non-hydrogen atoms to anisotropic displacement parameters (ADPs).

  • Self-Correction Check: Inspect the thermal ellipsoids of the ethyl chain. If they are highly elongated (prolate), model the disorder over two positions using PART instructions and refine their occupancies using a free variable (FVAR).

Step 4: Hydrogen Placement and Weighting

  • Place hydrogen atoms in calculated positions using a riding model (AFIX instructions).

  • Update the weighting scheme iteratively until the Shift/Error ratio approaches zero (<0.001).

Step 5: Final Validation (PLATON / checkCIF)

  • Generate the .cif and .fcf files.

  • Run the files through PLATON[4].

  • Self-Correction Loop: Address any A-level or B-level alerts. For example, if PLATON flags a "Short Intermolecular Contact," verify if it is a genuine hydrogen bond or an error in symmetry assignment. Adjust the model and re-refine until the validation report is clean.

Quantitative Benchmarks for Sulfide Validation

A successfully validated phenyl ethyl sulfide structure should meet the following quantitative thresholds:

Crystallographic MetricAcceptable ThresholdCausality / Significance
R1 (obs. data) < 0.05 (5%)Indicates excellent agreement between the calculated model and observed diffraction data.
wR2 (all data) < 0.15 (15%)Accounts for data variance; higher values suggest unresolved disorder in the ethyl chain.
Goodness-of-Fit (GooF) 0.95 – 1.05Validates the weighting scheme; deviations imply under/over-estimation of data errors.
Max Shift/Error < 0.001Confirms the least-squares refinement has reached a stable mathematical minimum.
Residual Density ± 0.5 e/ųEnsures no missing atoms or unmodeled solvent voids remain in the lattice.

Workflow Visualization

The following diagram illustrates the logical relationship between data collection, refinement, and validation, emphasizing the iterative nature of crystallographic analysis.

G Data Raw Diffraction Data (Phenyl Ethyl Sulfide) SHELXT Structure Solution (SHELXT) Data->SHELXT Phase Problem Olex2 Refinement & Modeling (Olex2 / SHELXL) SHELXT->Olex2 Initial Model Disorder Disorder Modeling (Ethyl Chain) Olex2->Disorder High ADP Elongation PLATON Geometry & Void Check (PLATON) Olex2->PLATON Internal Validation Disorder->Olex2 PART/FVAR Applied PLATON->Olex2 Fix Errors (Loop) CheckCIF Final IUCr Validation (checkCIF) PLATON->CheckCIF Pass Output Validated CIF File CheckCIF->Output A/B Alerts Cleared

Fig 1. Iterative crystal structure refinement and validation workflow for sulfide derivatives.

Conclusion

Validating the crystal structures of phenyl ethyl sulfides requires a synergistic approach. While SHELXL provides the mathematical rigor for least-squares refinement, Olex2 offers the necessary visualization to tackle aliphatic disorder, and PLATON ensures the final model adheres to strict crystallographic standards. By employing this self-validating workflow, researchers can confidently publish structural data that accurately reflects the chemical reality of these versatile organic precursors.

References

  • Title: Pseudocyclic Arylbenziodoxaboroles as Water-Triggered Aryne Precursors in Reactions with Organic Sulfides Source: ACS Publications URL: [Link]

  • Title: Ortho versus α-Metalation of Ethyl Phenyl Sulfide by n-Butyllithium/N,N,N',N'-Tetramethylethylenediamine: Synthesis, Reactivity, and Crystal Structures of (2-(Ethylthio)phenyl)- and (1-(Phenylthio)ethyl)lithium Source: Figshare / Organometallics URL: [Link]

  • Title: Chemoselective oxidative addition of vinyl sulfones mediated by Palladium complexes bearing picolyl-N-heterocyclic carbene ligands Source: ResearchGate URL: [Link]

  • Title: Chiral dioxovanadium(V) Schiff base complexes of 1,2-diphenyl-1,2-diaminoethane and aromatic o-hydroxyaldehydes: Synthesis, characterization, catalytic properties and structure (Single-crystal structure validation with the program PLATON) Source: ResearchGate URL: [Link]

Sources

Safety Operating Guide

4-(Dimethylamino)phenyl ethyl sulfide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 4-(Dimethylamino)phenyl ethyl sulfide

As a trusted partner in your drug development and research workflows, we understand that chemical procurement is only one part of the equation. True operational excellence requires rigorous, self-validating safety and disposal protocols. 4-(Dimethylamino)phenyl ethyl sulfide (CAS: 62291-59-2) is a highly valuable intermediate in organic synthesis, but its unique structural features—combining a tertiary amine (aniline derivative) and a thioether—demand specific logistical planning.

This guide provides step-by-step, mechanistic instructions for the safe handling, spill containment, and final disposal of this compound, ensuring your laboratory remains compliant, safe, and operationally efficient.

Section 1: Chemical Profiling & Hazard Assessment

To design an effective disposal strategy, we must first understand the molecular vulnerabilities and hazards of the compound. The dimethylamino group acts as a weak base and a potential systemic toxicant, while the ethyl sulfide group is highly susceptible to oxidation.

Table 1: Physicochemical & Hazard Profile

ParameterSpecificationOperational & Safety Implication
Chemical Name 4-(Dimethylamino)phenyl ethyl sulfideRequires specific waste manifesting; cannot be grouped as generic "organic waste."
CAS Number 62291-59-2Essential for downstream regulatory tracking and .
Molecular Weight 181.3 g/mol Determines molar equivalents for neutralization or reaction quenching.
Functional Groups Thioether, Tertiary AmineProne to exothermic oxidation; generates toxic SOₓ and NOₓ gases when incinerated.
Physical State Solid (typically 97% purity)Presents a particulate/dust inhalation hazard; requires wet-wiping or HEPA filtration during cleanup.

Section 2: Immediate Spill Response Protocol

In the event of an accidental release, standard sweeping is insufficient and potentially dangerous. The following self-validating protocol ensures complete decontamination while minimizing aerosolization, aligning with .

Step 1: Isolate the Area

  • Action: Evacuate non-essential personnel and secure a 15-foot perimeter around the spill.

  • Causality: This compound is a solid. Foot traffic can easily crush the crystals into a fine powder, creating an airborne inhalation hazard and tracking the toxicant throughout the facility.

Step 2: Don Appropriate PPE

  • Action: Equip a NIOSH-approved N95 or P100 particulate respirator, splash goggles, a lab coat, and double-layered nitrile or butyl rubber gloves.

  • Causality: Aniline derivatives can be absorbed transdermally. Double-gloving provides a sterile barrier; if the outer glove is contaminated during cleanup, it can be safely doffed without exposing the skin.

Step 3: Containment and Absorption

  • Action: If the solid is dissolved in a solvent, surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). If the spill is purely solid, gently sweep it using a static-free brush and dustpan. Do not use water.

  • Causality: Using water on a hydrophobic organic solid can cause the chemical to spread over a larger surface area without dissolving it, complicating the cleanup and increasing the risk of environmental runoff.

Step 4: Chemical Decontamination

  • Action: Wash the spill surface with a dilute acidic solution (e.g., 5% acetic acid), followed by a standard detergent and water rinse.

  • Causality: The dimethylamino group is weakly basic. Applying a mild acid protonates the amine, converting the hydrophobic molecule into a water-soluble ammonium salt. This salt is then easily lifted from the surface by the detergent surfactants.

Section 5: Routine Waste Segregation & Preparation

Proper segregation at the bench prevents catastrophic reactions in the waste hood and dictates the downstream destruction pathway.

Step 1: Chemical Compatibility Verification

  • Action: Ensure the designated waste container is entirely free of strong oxidizers (e.g., hydrogen peroxide, nitric acid, potassium permanganate).

  • Causality: The thioether linkage is highly susceptible to oxidation. Mixing this waste with oxidizers will trigger a violent exothermic reaction, forming sulfoxides or sulfones, which can cause the waste container to over-pressurize and rupture.

Step 2: Solvent Stream Designation

  • Action: Route the chemical to the "Non-Halogenated Organic Waste" stream unless it is dissolved in a chlorinated solvent (e.g., dichloromethane), in which case it must go to the "Halogenated Organic Waste" stream.

  • Causality: Halogenated and non-halogenated wastes require different incineration temperatures and scrubbing protocols. Mixing them unnecessarily increases your laboratory's disposal costs.

Step 3: Containerization and Manifesting

  • Action: Transfer the waste into a high-density polyethylene (HDPE) container. Affix a hazardous waste label detailing the exact composition and CAS number.

  • Causality: HDPE is chemically resistant to organic amines and sulfides, preventing leaching. Accurate manifesting is a legal requirement under EPA RCRA regulations, ensuring downstream handlers apply the correct thermal destruction profile.

Section 4: Final Disposal Strategy (Incineration)

Because 4-(Dimethylamino)phenyl ethyl sulfide is highly toxic to aquatic life, it must never be flushed down the drain. According to the, toxic organic compounds containing sulfur and nitrogen must be permanently destroyed via high-temperature rotary kiln incineration.

The Destruction Mechanism: At temperatures exceeding 1000°C, the carbon framework is completely oxidized to CO₂ and H₂O. However, the heteroatoms present a unique challenge:

  • The dimethylamino group oxidizes to nitrogen oxides (NOₓ).

  • The ethyl sulfide group oxidizes to sulfur dioxide (SO₂).

To prevent these toxic gases from entering the atmosphere, the incinerator must be equipped with an alkaline wet scrubber and a Selective Catalytic Reduction (SCR) unit, as outlined in . The alkaline scrubber neutralizes the SO₂ into harmless solid salts, while the SCR reduces NOₓ back into elemental nitrogen.

WasteDisposal Waste Chemical Waste (4-DMAPES) Incinerator High-Temp Incinerator (>1000°C) Waste->Incinerator Feed Gases Combustion Gases (CO₂, H₂O, SOₓ, NOₓ) Incinerator->Gases Oxidation Scrubber Alkaline Wet Scrubber (NaOH/Ca(OH)₂) Gases->Scrubber Gas Stream DeNOx Catalytic Reduction (SCR for NOₓ) Scrubber->DeNOx Scrubbed Gas Salts Neutralized Salts (Na₂SO₄ / Solid Waste) Scrubber->Salts Effluent Exhaust Clean Exhaust (N₂, CO₂, H₂O) DeNOx->Exhaust Release

Figure 1: High-temperature incineration and exhaust scrubbing pathway for thioether/aniline waste.

References

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Incinerators." EPA Hazardous Waste Guidelines. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA Publications (OSHA 3404-11R). Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Managing Air Quality - Control Strategies to Achieve Emissions Reductions." EPA Air Quality Management. Available at:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.